4-(1H-Imidazol-1-yl)benzenecarbothioamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-imidazol-1-ylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXJNDFQWCYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380120 | |
| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423769-74-8 | |
| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1H-Imidazol-1-yl)benzenecarbothioamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic protocol, starting from readily available starting materials. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. Furthermore, this guide includes detailed experimental methodologies and visual diagrams to illustrate the synthetic workflow and potential biological signaling pathways.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic aromatic substitution reaction to form the precursor, 4-(1H-Imidazol-1-yl)benzonitrile. The second step is the thionation of the nitrile group to yield the final thioamide product.
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile
This procedure outlines the synthesis of the key intermediate, 4-(1H-Imidazol-1-yl)benzonitrile, via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| p-Fluorobenzonitrile | 121.11 | 30.2 | 3.66 g |
| Imidazole | 68.08 | 30.0 | 2.04 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | - | 3.2 g |
| Dimethylformamide (DMF) | 73.09 | - | 18 mL |
| Chloroform | 119.38 | - | 2.5 mL |
| Benzene | 78.11 | - | As required |
| Hexanes | - | - | As required |
Procedure:
-
In a round-bottom flask, dissolve 30.0 mmol of imidazole in 2.5 mL of chloroform.
-
To this solution, add 18 mL of dimethylformamide containing 30.2 mmol of p-fluorobenzonitrile and 3.2 g of sodium carbonate.
-
The reaction mixture is stirred at 125°C for three days.[1]
-
After cooling to room temperature, the product is isolated.
-
The crude product is purified by recrystallization from a 1:1 mixture of benzene and hexanes.[1]
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 4-(1H-Imidazol-1-yl)benzonitrile | 48 | 152-154 |
Step 2: Synthesis of this compound
This section describes a general yet effective method for the conversion of the nitrile intermediate to the final thioamide product using Lawesson's reagent.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-(1H-Imidazol-1-yl)benzonitrile | 169.18 | 1.0 | 169 mg |
| Lawesson's Reagent | 404.47 | 0.5 | 202 mg |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 10 mL |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 mmol of 4-(1H-Imidazol-1-yl)benzonitrile in 10 mL of anhydrous tetrahydrofuran (THF).
-
Add 0.5 mmol of Lawesson's reagent to the solution.
-
The reaction mixture is stirred at reflux for an appropriate time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Representative Quantitative Data for Nitrile to Thioamide Conversion:
| Product | Typical Yield (%) |
| This compound | 70-90 |
Note: The yield is representative of typical thionation reactions of aromatic nitriles and may require optimization for this specific substrate.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively documented in publicly available literature, the imidazole moiety is a common scaffold in many biologically active compounds, particularly in the field of oncology. Imidazole-containing molecules have been identified as inhibitors of various protein kinases that are crucial components of cancer-related signaling pathways.
A representative signaling pathway that is often targeted by imidazole-based inhibitors is the MAPK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival.
Hypothetical Signaling Pathway for an Imidazole-Based Kinase Inhibitor
Caption: A hypothetical MAPK/ERK signaling pathway potentially targeted by the subject compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. As a molecule incorporating both an imidazole ring and a thioamide group, it holds potential for diverse applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route, summarizes key physicochemical data, and details the experimental protocols necessary for its empirical determination. Furthermore, potential biological activities are discussed based on structurally related compounds, providing a rationale for future research and development.
Introduction
This compound is a heterocyclic compound of interest due to the presence of the imidazole moiety, a key structural component in many biologically active molecules, and the thioamide group, which is a versatile functional group in organic synthesis and drug design. The unique electronic and structural characteristics of this compound suggest its potential as a scaffold for the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate further investigation.
Physicochemical Properties
A summary of the calculated and predicted physicochemical properties of this compound is presented below. While experimental data is not extensively available in the current literature, the provided information offers valuable insights into the compound's expected behavior.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S | ChemScene[1] |
| Molecular Weight | 203.26 g/mol | ChemScene[1] |
| CAS Number | 423769-74-8 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[1] |
| Predicted logP | 1.5065 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis begins with the reaction of 4-fluorobenzonitrile with imidazole to form 4-(1H-imidazol-1-yl)benzonitrile. This intermediate is then converted to this compound via reaction with a sulfur source, such as hydrogen sulfide or a surrogate.
References
In-depth Technical Guide: 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Disclaimer: Extensive literature searches for the specific compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide did not yield any published data regarding its mechanism of action, biological activity, or associated experimental protocols. Therefore, this guide will provide an in-depth analysis of the known mechanisms of action for structurally related compounds containing the core moiety, 4-(1H-imidazol-1-yl)phenyl. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.
Introduction to the 4-(1H-Imidazol-1-yl)phenyl Scaffold
The 4-(1H-imidazol-1-yl)phenyl moiety is a key pharmacophore found in a variety of biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many endogenous molecules and therapeutic agents. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in drug design. The phenyl linker provides a rigid scaffold that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
While the specific carbothioamide derivative requested is not documented, analogous compounds where the carbothioamide is replaced by other functional groups have shown significant activity in several key biological pathways. This guide will focus on these known mechanisms to provide a predictive framework for the potential actions of novel derivatives.
Known Mechanisms of Action for Structurally Related Compounds
Compounds bearing the 4-(1H-imidazol-1-yl)phenyl scaffold have been primarily investigated for their roles as inhibitors of protein kinases and enzymes involved in cell signaling and proliferation. The primary targets and mechanisms are detailed below.
Inhibition of Nitric Oxide Synthase (NOS)
Several compounds containing the 4-(1H-imidazol-1-yl)phenyl group have been identified as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms, particularly inducible NOS (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders.
Mechanism: The imidazole nitrogen atoms can coordinate with the heme iron in the active site of NOS, mimicking the binding of the natural substrate, L-arginine. This competitive inhibition prevents the synthesis of nitric oxide.[2]
Signaling Pathway:
Caption: Inhibition of Nitric Oxide Synthase by a 4-(1H-Imidazol-1-yl)phenyl analog.
Modulation of the Wnt/β-Catenin Signaling Pathway
Recent studies have highlighted the potential of N-(4-(1H-imidazol-1-yl)phenyl) substituted compounds as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.
Mechanism: These compounds can bind to a hotspot region on β-catenin, preventing its interaction with TCF/LEF transcription factors. This abrogates the transcription of Wnt target genes that drive cell proliferation and survival.[3]
Signaling Pathway:
Caption: Inhibition of Wnt/β-Catenin signaling by an N-(4-(1H-imidazol-1-yl)phenyl) analog.
Quantitative Data from Structurally Related Compounds
The following table summarizes key quantitative data for representative compounds from the literature that share the 4-(1H-imidazol-1-yl)phenyl core.
| Compound Class | Target | Assay Type | IC50 / Ki | Reference |
| Imidazole-based | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | 1.9 µM (IC50) | [4] |
| N-(heterocyclylphenyl)benzenesulfonamides | β-Catenin | Cell-based Luciferase Reporter Assay | 0.12 µM (IC50) | [3] |
| Imidazole-biaryl-tetrazoles | S-nitrosoglutathione reductase (GSNOR) | Enzyme Inhibition Assay | <15 nM (IC50) | [5] |
| N-substituted imidazolylbenzamides | Cardiac Class III Electrophysiological Activity | In vitro Purkinje Fiber Assay | N/A | [6][7] |
Experimental Protocols for Key Assays
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the iNOS enzyme.
Methodology:
-
Enzyme Preparation: Recombinant murine or human iNOS is purified.
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, CaCl2, DTT, BSA, FMN, FAD, and tetrahydrobiopterin (BH4).
-
Assay Protocol:
-
The test compound is pre-incubated with the iNOS enzyme in the reaction buffer.
-
The reaction is initiated by the addition of L-arginine (substrate) and NADPH.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of L-citrulline produced (a co-product of NO synthesis) is quantified. This is often done by converting L-citrulline to a fluorescent derivative.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.
Workflow Diagram:
Caption: Workflow for a typical in vitro iNOS inhibition assay.
Wnt/β-Catenin Pathway Reporter Assay
Objective: To assess the ability of a test compound to inhibit Wnt/β-catenin signaling in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with a constitutively active Wnt pathway (e.g., SW480 or HCT116) is used.
-
Transfection: The cells are transiently transfected with a luciferase reporter plasmid containing TCF/LEF binding sites upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: The transfected cells are treated with various concentrations of the test compound for 24-48 hours.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined.
Workflow Diagram:
Caption: Workflow for a Wnt/β-catenin pathway reporter assay.
Conclusion and Future Directions
While no direct experimental data exists for this compound, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an inhibitor of key cellular signaling pathways, particularly those involving iNOS and the Wnt/β-catenin cascade. The presence of the carbothioamide group may confer unique properties, including altered binding affinities, metabolic stability, and potential for novel interactions with target proteins.
Future research should focus on the synthesis of this compound and its biological evaluation using the assays described in this guide. Such studies will be crucial to elucidate its specific mechanism of action and to determine its therapeutic potential. The provided data and protocols offer a solid foundation for initiating these investigations.
References
- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 imidazol 1 yl benzenecarboximidamide properties | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LT3671B - Substituted 1-(1h-imidazol-4-il)alkylbenzamides - Google Patents [patents.google.com]
- 7. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Analytical Characterization of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of the novel compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. Due to the absence of published experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside established, general experimental protocols that are applicable for its synthesis and analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an imidazole ring linked to a benzothioamide moiety, suggests potential applications as a building block for more complex molecules with diverse biological activities. The imidazole motif is a well-known pharmacophore present in numerous approved drugs, while the thioamide group can act as a versatile functional handle for further chemical modifications. Accurate spectroscopic characterization is paramount for the confirmation of its chemical identity and purity, which are critical prerequisites for any subsequent biological or pharmacological investigations. This guide outlines the predicted spectroscopic data and relevant analytical workflows for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.8 (broad s) | Singlet (broad) | 1H | Thioamide (-CSNH₂) |
| ~9.5 (broad s) | Singlet (broad) | 1H | Thioamide (-CSNH₂) |
| ~8.4 (s) | Singlet | 1H | Imidazole C2-H |
| ~8.0 (d) | Doublet | 2H | Aromatic (ortho to -CSNH₂) |
| ~7.8 (s) | Singlet | 1H | Imidazole C5-H |
| ~7.7 (d) | Doublet | 2H | Aromatic (ortho to Imidazole) |
| ~7.2 (s) | Singlet | 1H | Imidazole C4-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | Thioamide Carbonyl (C=S) |
| ~145 | Aromatic C (para to -CSNH₂) |
| ~138 | Aromatic C (ipso to Imidazole) |
| ~136 | Imidazole C2 |
| ~130 | Aromatic CH (ortho to -CSNH₂) |
| ~122 | Imidazole C5 |
| ~121 | Aromatic CH (ortho to Imidazole) |
| ~118 | Imidazole C4 |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (thioamide) |
| 3150-3100 | Medium | C-H stretching (aromatic, imidazole) |
| 1620-1580 | Medium-Strong | C=C stretching (aromatic) |
| 1550-1500 | Medium-Strong | C=N stretching (imidazole) |
| 1400-1300 | Strong | C-N stretching (thioamide) |
| 1200-1000 | Strong | C=S stretching (thioamide) |
| 850-800 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 203.0695 | [M+H]⁺ |
| ESI+ | 225.0514 | [M+Na]⁺ |
| HRMS (ESI+) | 203.0695 | Calculated for C₁₀H₉N₃S + H⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A plausible synthetic route for this compound involves a two-step process:
-
Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile: This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and imidazole in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Conversion to Thioamide: The resulting benzonitrile can be converted to the corresponding thioamide by reaction with a sulfurizing agent such as hydrogen sulfide (H₂S) gas in the presence of a base (e.g., pyridine or triethylamine), or by using Lawesson's reagent in a solvent like toluene or tetrahydrofuran (THF).
The final product would require purification, typically by recrystallization or column chromatography, to ensure high purity before spectroscopic analysis.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the unambiguous assignment of all proton and carbon signals.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass spectrometry).
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition of the molecular ion.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
In-depth Technical Guide: Crystal Structure of 4-(1H-Imidazol-1-yl)benzenecarbothioamide Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature, a complete set of crystallographic data for a series of 4-(1H-Imidazol-1-yl)benzenecarbothioamide analogs could not be located in publicly available resources. The existence of the parent compound, this compound (CAS RN: 423769-74-8), has been confirmed.[1] This guide, therefore, provides a generalized framework based on the crystal structure analysis of closely related imidazole and thioamide derivatives. The experimental protocols detailed below are representative of the methodologies commonly employed for the synthesis and crystallographic analysis of such compounds.
Introduction
The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both imidazole and thioamide moieties. Understanding the three-dimensional arrangement of atoms within the crystal lattice of analogs of this core structure is paramount for rational drug design, as it influences key properties such as solubility, stability, and receptor binding affinity. This technical guide outlines the typical experimental procedures for determining the crystal structure of these compounds and provides a foundational understanding of their structural characteristics.
Data Presentation
As specific crystallographic data for a series of this compound analogs is not available in the reviewed literature, a representative table structure is provided below. Researchers who successfully synthesize and crystallize these analogs can use this template to organize their findings for comparative analysis.
Table 1: Representative Crystallographic Data for this compound Analogs
| Parameter | Analog 1 (Parent) | Analog 2 (e.g., R=Cl) | Analog 3 (e.g., R=CH₃) |
| Chemical Formula | C₁₀H₉N₃S | C₁₀H₈ClN₃S | C₁₁H₁₁N₃S |
| Formula Weight | 203.26 | 237.71 | 217.29 |
| Crystal System | Data not available | Data not available | Data not available |
| Space Group | Data not available | Data not available | Data not available |
| a (Å) | Data not available | Data not available | Data not available |
| b (Å) | Data not available | Data not available | Data not available |
| c (Å) | Data not available | Data not available | Data not available |
| α (°) | Data not available | Data not available | Data not available |
| β (°) | Data not available | Data not available | Data not available |
| γ (°) | Data not available | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available | Data not available |
| Z | Data not available | Data not available | Data not available |
| Density (calc) (g/cm³) | Data not available | Data not available | Data not available |
| R-factor (%) | Data not available | Data not available | Data not available |
| CCDC Deposition No. | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound analogs, based on established procedures for similar compounds.[2][3][4][5]
Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves a multi-step process:
-
Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile: This intermediate can be prepared via a copper-catalyzed Ullmann-type coupling reaction between imidazole and a substituted 4-halobenzonitrile.
-
Conversion to Thioamide: The benzonitrile derivative is then converted to the corresponding thioamide. This can be achieved by reacting the nitrile with a sulfurating agent such as Lawesson's reagent or by bubbling hydrogen sulfide gas through a basic solution of the nitrile.
General Procedure: To a solution of the appropriately substituted 4-(1H-imidazol-1-yl)benzonitrile in a suitable solvent (e.g., pyridine or a mixture of dioxane and water), Lawesson's reagent (0.5 equivalents) is added. The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired this compound analog.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The diffractometer, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source, is used to collect diffraction data at a specific temperature (e.g., 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF. Crystallographic data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).
Mandatory Visualization
The following diagrams illustrate the general chemical structure of the target compounds and a typical experimental workflow for their crystal structure determination.
Caption: General chemical structure of this compound analogs.
Caption: Typical experimental workflow from synthesis to crystal structure determination.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: A Technical Guide for Drug Development Professionals
Introduction
4-(1H-Imidazol-1-yl)benzenecarbothioamide is a unique heterocyclic compound featuring an imidazole ring linked to a phenyl group bearing a thioamide functional group. This molecular architecture is of significant interest in medicinal chemistry due to the diverse biological activities associated with both imidazole and thiourea moieties. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, thiourea-containing compounds have demonstrated considerable therapeutic potential. The convergence of these two pharmacophores in a single molecule suggests that this compound and its analogs could be promising candidates for novel drug discovery.
This technical guide provides a comprehensive overview of the in silico modeling of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, potential biological targets, and the interpretation of in silico data to guide further experimental validation.
Physicochemical Properties
A foundational aspect of in silico modeling involves the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃S | ChemScene |
| Molecular Weight | 203.26 g/mol | ChemScene |
| CAS Number | 423769-74-8 | ChemScene |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.5065 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
In Silico Modeling Workflow
The computational evaluation of a potential drug candidate like this compound typically follows a structured workflow. This process begins with the preparation of the ligand and its potential protein targets, followed by molecular docking to predict binding affinity and mode. Subsequent molecular dynamics simulations can then be employed to assess the stability of the ligand-protein complex. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to evaluate the drug-like properties of the molecule.
Potential Protein Targets and Molecular Docking Studies
Based on the known biological activities of imidazole and thiourea derivatives, several protein targets can be hypothesized for this compound. Molecular docking is a key computational technique used to predict the preferred binding orientation of a ligand to its target protein and to estimate the strength of the interaction.
Antimicrobial Targets
Thiourea and imidazole derivatives have shown promising activity against various bacterial and fungal pathogens. A key target in bacteria is DNA gyrase , an enzyme essential for DNA replication.
A study on novel thiazole derivatives containing imidazole and carbothioamide moieties demonstrated their potential as antibacterial agents by targeting DNA gyrase B.[1] Molecular docking simulations revealed that these compounds could bind effectively to the ATP-binding site of S. aureus and E. coli DNA gyrase B.[1] The binding energies for some of these analogous compounds are summarized below.
| Compound Analogue | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Analogue 3a | S. aureus DNA gyrase B (3U2D) | -8.4 |
| Analogue 3b | S. aureus DNA gyrase B (3U2D) | -7.9 |
| Analogue 8a | S. aureus DNA gyrase B (3U2D) | -8.1 |
| Analogue 3a | E. coli DNA gyrase B (1S14) | -6.8 |
| Analogue 3b | E. coli DNA gyrase B (1S14) | -6.9 |
These findings suggest that this compound could potentially inhibit bacterial growth by targeting DNA gyrase. The imidazole and thioamide groups would likely be involved in crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.
Anticancer Targets
The imidazole scaffold is present in numerous anticancer agents. Potential targets for imidazole-containing compounds include various kinases and enzymes involved in cell cycle regulation and proliferation. Sirtuins, a class of histone deacetylases, have emerged as promising targets in cancer therapy.[2]
A recent study investigated imidazole derivatives as potential sirtuin inhibitors.[2] In silico and in vitro experiments demonstrated that these compounds could effectively inhibit nuclear sirtuins, leading to reduced viability of non-small cell lung cancer cell lines.[2] Molecular docking studies are crucial in identifying the specific interactions that lead to the inhibition of these enzymes.
Furthermore, thiourea derivatives have been investigated as inhibitors of key cancer-related proteins such as K-Ras and HER2 .[3] For instance, a study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed significant inhibition of the A549 lung cancer cell line with an IC50 value of 0.2 µM, targeting the mutant K-Ras protein.[3]
Anti-diabetic Targets
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A series of imidazo-isoxazole derivatives containing a thiourea scaffold were synthesized and evaluated as inhibitors of these enzymes.[4] The most active compound, 5f , exhibited potent inhibition with IC50 values of 26.67 ± 1.25 µM against α-amylase and 39.12 ± 1.83 µM against α-glucosidase.[4] Molecular docking studies revealed that this compound fits snugly into the active sites of both enzymes, with binding energies of -5.501 kcal/mol and -6.414 kcal/mol, respectively.[4]
Experimental Protocols: A General Approach
Synthesis of Imidazole-Carbothioamide Derivatives
A general synthetic route for N-acyl-1H-imidazole-1-carbothioamides involves a multi-step process. The synthesis of the target compound would likely follow a similar pathway, starting from commercially available precursors.
General Procedure:
-
Synthesis of 4-(1H-Imidazol-1-yl)aniline: A mixture of 4-bromoaniline, imidazole, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The product is then isolated and purified by column chromatography.
-
Synthesis of 4-(1H-Imidazol-1-yl)phenyl isothiocyanate: The synthesized aniline derivative is treated with thiophosgene in a solvent like dichloromethane in the presence of a base such as triethylamine.
-
Synthesis of this compound: The isothiocyanate intermediate is then reacted with a source of ammonia (e.g., aqueous ammonia) to yield the final thioamide product.
Molecular Docking Protocol
A standard molecular docking protocol for evaluating the binding of this compound to a protein target would involve the following steps:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a force field like CHARMm or AMBER.
-
Ligand Preparation: The 3D structure of this compound is built using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then energy minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking algorithm explores various conformations and orientations of the ligand, and the results are scored based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses. The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of binding.
Conclusion
In silico modeling provides a powerful and cost-effective approach to evaluate the therapeutic potential of novel compounds like this compound. By leveraging computational techniques such as molecular docking, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the compound's potential biological targets, binding mechanisms, and drug-like properties. The structural combination of imidazole and thiourea moieties suggests that this compound may exhibit a range of biological activities, including antimicrobial, anticancer, and anti-diabetic effects. The methodologies and findings presented in this guide, drawn from studies on analogous compounds, provide a solid framework for initiating a comprehensive in silico investigation of this compound, paving the way for its further development as a potential therapeutic agent. Experimental validation of the in silico predictions will be a critical next step in advancing this promising molecule through the drug discovery pipeline.
References
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis, biological evaluation, kinetic studies and molecular modeling of imidazo-isoxazole derivatives targeting both α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Imidazole-Based Thioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of imidazole-based thioamide derivatives. These scaffolds are of paramount interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide imparts unique physicochemical properties, such as altered hydrogen bonding, increased metabolic stability, and enhanced biological activity.[4] This document details the primary synthetic routes, provides specific experimental protocols, summarizes key quantitative data, and illustrates relevant chemical and biological pathways.
Core Synthetic Strategies
The synthesis of imidazole-based thioamides typically involves two main approaches:
-
Construction of the Imidazole Ring Followed by Thionation: This is the most common strategy, where a pre-formed imidazole derivative containing a carboxamide functional group is converted to the corresponding thioamide.
-
Incorporation of a Thioamide Moiety during Imidazole Ring Formation: Less common routes may involve multi-component reactions where the thioamide functionality is introduced concurrently with the formation of the imidazole heterocycle.
The focus of this guide is on the first and more prevalent strategy, specifically the thionation of an existing imidazole carboxamide.
Thionation of Imidazole Carboxamides: The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis.[4] This is most effectively achieved using sulfur-transfer reagents, with Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) being the most established.[4][5]
-
Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a mild and efficient thionating agent that often provides high yields with shorter reaction times and at lower temperatures compared to P₄S₁₀.[4]
-
Phosphorus Pentasulfide (P₄S₁₀): A more traditional and cost-effective reagent.[5][6] Reactions may require higher temperatures (reflux) and sometimes result in more byproducts.[6] Al₂O₃-supported P₄S₁₀ has been shown to be an effective alternative with simplified workup procedures.[6]
-
Other Reagents: Novel methods include the use of N-isopropyldithiocarbamate isopropyl ammonium salt and multi-component reactions involving elemental sulfur, such as the Willgerodt-Kindler reaction.[5][7]
The general workflow for synthesizing imidazole-based thioamides from a suitable precursor is illustrated below.
Caption: General workflow for the synthesis of imidazole-based thioamides.
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of an Imidazole Carboxamide Intermediate This protocol describes a general procedure for the acylation of an aminoimidazole, a common precursor.
-
Materials: 2-Aminoimidazole derivative (1.0 eq), acyl chloride or carboxylic acid anhydride (1.1 eq), triethylamine or pyridine (1.5 eq), and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: a. Dissolve the 2-aminoimidazole derivative and the base (e.g., triethylamine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0 °C in an ice bath. c. Add the acyl chloride or anhydride dropwise to the stirred solution over 15-20 minutes. d. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to yield the crude imidazole carboxamide. i. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Thionation using Lawesson's Reagent (LR) This protocol details the conversion of the imidazole carboxamide to the target thioamide.[4]
-
Materials: Imidazole carboxamide (1.0 eq), Lawesson's Reagent (0.5-0.7 eq), and anhydrous toluene or THF.
-
Procedure: a. To a solution of the imidazole carboxamide in anhydrous toluene, add Lawesson's Reagent in one portion under an inert atmosphere. b. Heat the mixture to 80-110 °C and stir for 2-6 hours. The reaction should be monitored by TLC. c. After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. d. The crude residue can be directly purified by flash column chromatography on silica gel to afford the pure imidazole-based thioamide derivative. e. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
The primary thionation reaction is visualized in the following diagram.
Caption: Conversion of an imidazole carboxamide to a thioamide.
Data Presentation
Quantitative data from the synthesis and evaluation of imidazole-based thioamide derivatives are crucial for assessing the efficiency and potential of these compounds.
Table 1: Synthesis Yields of Thioamides from Amides
| Thionating Agent | Solvent | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| Lawesson's Reagent | Toluene / THF | 80-110 °C | Often >80% | [4] |
| Al₂O₃-supported P₄S₁₀ | Dioxane | Reflux | 62 - 93% | [6] |
| N-isopropyldithiocarbamate salt | Acetonitrile | Room Temp | High |[5] |
Table 2: Spectroscopic Data for Characterization
| Technique | Functional Group | Characteristic Signal Range | Reference |
|---|---|---|---|
| IR Spectroscopy | N-H (Imidazole) | 3500-3000 cm⁻¹ | [8] |
| IR Spectroscopy | C=S (Thioamide) | 848–830 cm⁻¹ | [9] |
| ¹³C NMR | C=S (Thioamide) | δ 188-188.55 ppm | [10] |
| ¹H NMR | N-H (Imidazole) | δ 11.22-9.76 ppm |[9] |
Table 3: Biological Activity of Selected Imidazole-Thioamide Derivatives
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Imidazole-ETH Analogs | M. tuberculosis H37Rv | MIC₅₀ | 0.27 - 0.97 µM | [11] |
| Piperazine N-thioamides | Pancreatic Tumor Cells | IC₅₀ | 0.73 - 1.14 µM | [11] |
| Carbothioamide Analogs | MCF-7 Breast Cancer Cells | IC₅₀ | 4.53 - 22.40 µM | [11] |
| 4,5-diaryl-1H-imidazole-2(3H)-thione | 15-Lipoxygenase (15-LOX) | IC₅₀ | 4.7 µM | [10] |
| Thiazole-Imidazoles | S. aureus / E. coli | Zone of Inhibition | 25 - 28 mm |[12] |
Biological Significance and Signaling Pathways
Imidazole-based thioamides are recognized for their potential to interact with various biological targets. Their enhanced lipophilicity compared to amide counterparts can lead to improved cell permeability and target engagement.[11] One notable area of investigation is their role as enzyme inhibitors. For instance, certain 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[10]
The inhibitory action on a generic enzyme pathway is depicted below.
Caption: Simplified pathway of enzyme inhibition by an imidazole thioamide.
These compounds also exhibit significant antimicrobial activity.[12] Thiazole derivatives containing imidazole and furan scaffolds have shown potent effects against bacteria like S. aureus and E. coli and fungi such as C. albicans.[12] Molecular docking studies suggest these compounds may interact with essential bacterial enzymes like DNA gyrase B.[12]
Conclusion
The synthesis of imidazole-based thioamide derivatives represents a highly valuable strategy in modern drug discovery. The straightforward conversion of amides to thioamides using reagents like Lawesson's Reagent provides reliable access to these compounds. The resulting derivatives demonstrate a broad spectrum of potent biological activities, from anticancer to antimicrobial, making them compelling candidates for further development. This guide provides the foundational knowledge, protocols, and data necessary for researchers to explore this promising class of molecules.
References
- 1. scialert.net [scialert.net]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Effective Method for the Thionation of Amides to Thi...: Ingenta Connect [ingentaconnect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. arar.sci.am [arar.sci.am]
- 9. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship (SAR) of Imidazolylbenzenecarbothioamides: A Technical Overview
A comprehensive review of the available scientific literature reveals a notable gap in the targeted exploration of the structure-activity relationship (SAR) specifically for the chemical class of imidazolylbenzenecarbothioamides. While the broader families of imidazole-containing compounds and carbothioamide derivatives have been individually investigated for various therapeutic applications, a detailed and systematic SAR study on their combined scaffold is not yet present in published research.
This technical guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals by extrapolating potential SAR trends from closely related compound series. By examining the synthesis, biological activities, and established SAR of analogous structures, we can infer key structural motifs and physicochemical properties that may govern the efficacy of imidazolylbenzenecarbothioamides. This document will summarize relevant data from related fields, present generalized experimental protocols, and use visualizations to illustrate key concepts and potential research workflows.
Core Structural Components and Potential for Biological Activity
The imidazolylbenzenecarbothioamide scaffold combines three key pharmacophoric features: the imidazole ring, a benzene ring, and a carbothioamide linker.
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, the imidazole nucleus is a privileged structure in medicinal chemistry. It is present in numerous endogenous molecules (e.g., histidine) and a wide array of approved drugs. The nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring system can participate in π-π stacking and coordination with metal ions in enzyme active sites. Modifications to the imidazole ring, such as N-alkylation or substitution at the carbon positions, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.
-
Benzene Ring: This aromatic ring serves as a versatile scaffold for introducing various substituents. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for receptor binding and overall activity.
-
Carbothioamide Linker (-CSNH-): The thioamide group is a bioisostere of the amide bond, with distinct electronic and steric properties. The sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide, which can influence binding interactions. The carbothioamide moiety is also known to be a good chelating agent for metal ions.
The combination of these three components in imidazolylbenzenecarbothioamides presents a rich chemical space for the development of novel therapeutic agents targeting a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions.
Extrapolated Structure-Activity Relationships from Analogous Compounds
In the absence of direct SAR data for imidazolylbenzenecarbothioamides, we can draw parallels from studies on related chemical classes.
Insights from Imidazole-Containing Bioactive Molecules
Studies on various imidazole derivatives have demonstrated that:
-
Substitution on the Imidazole Nitrogen: The nature of the substituent on the imidazole nitrogen can significantly influence biological activity. For instance, in a series of anticancer agents, bulky aromatic or alkyl groups at the N-1 position have been shown to enhance cytotoxicity.[1][2]
-
Substitution on the Imidazole Carbon Atoms: Modification at the C-2, C-4, and C-5 positions of the imidazole ring can modulate activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring and its ability to interact with biological targets.
Insights from Carbothioamide and Thiourea Derivatives
Research on compounds containing a carbothioamide or thiourea linker has revealed that:
-
Aromatic Substituents: The nature and substitution pattern on the aromatic ring attached to the carbothioamide group are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, on the benzene ring have often been associated with increased antimicrobial or anticancer activity.
-
Terminal Amine Substitution: The substituent on the terminal nitrogen of the carbothioamide can also play a crucial role. In many cases, unsubstituted thioureas (ending in -NH2) or those with small alkyl or aryl substituents exhibit the highest potency.
Hypothetical SAR for Imidazolylbenzenecarbothioamides
Based on the above, a hypothetical SAR for imidazolylbenzenecarbothioamides can be proposed, providing a starting point for future drug design and optimization efforts.
| Molecular Region | Substitution/Modification | Expected Impact on Activity | Rationale from Analogous Compounds |
| Imidazole Ring | N-1 substitution with bulky/lipophilic groups | Potentially increased activity | Enhanced binding affinity through hydrophobic interactions.[1][2] |
| C-2, C-4, C-5 substitution | Modulation of activity | Alteration of electronic properties and steric interactions. | |
| Benzene Ring | Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Potentially increased activity | Enhanced binding or altered metabolic stability. |
| Positional Isomerism (ortho, meta, para) | Significant impact on activity | Optimal positioning for interaction with the target's binding pocket. | |
| Carbothioamide Linker | Isosteric replacement (e.g., with amide, sulfonamide) | Altered activity and physicochemical properties | Changes in hydrogen bonding capacity and electronic character. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are generalized procedures that can be adapted for the preparation and testing of imidazolylbenzenecarbothioamides.
General Synthetic Protocol for Imidazolylbenzenecarbothioamides
A common route for the synthesis of N-arylcarbothioamides involves the reaction of an amine with an isothiocyanate.
Step 1: Synthesis of Imidazolylbenzenamine An appropriately substituted aminobenzene can be coupled with a functionalized imidazole derivative through various methods, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Step 2: Synthesis of the Carbothioamide The resulting imidazolylbenzenamine is then reacted with a suitable isothiocyanate in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration or column chromatography.
A generalized workflow for the synthesis is depicted below:
General Protocol for In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of compounds.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (imidazolylbenzenecarbothioamides) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.
The logical flow of the MTT assay is as follows:
Future Directions and Conclusion
The imidazolylbenzenecarbothioamide scaffold holds significant promise for the development of novel therapeutic agents. However, to unlock its full potential, a systematic and comprehensive investigation of its structure-activity relationship is imperative. Future research should focus on the parallel synthesis of a diverse library of these compounds with systematic variations in all three key regions: the imidazole ring, the benzene ring, and the carbothioamide linker.
The logical relationship for a future research program is outlined below:
References
Methodological & Application
Application Notes and Protocols: 4-(1H-Imidazol-1-yl)benzenecarbothioamide and its Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Imidazol-1-yl)benzenecarbothioamide represents a class of heterocyclic compounds with potential therapeutic applications. While specific enzyme inhibition data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) suggests it as a candidate for investigation against this key enzyme. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity is of significant interest in drug development, particularly in immuno-oncology, as IDO1 is a critical mediator of immune suppression.[4][5]
Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its metabolites, which are toxic to T-cells.[1][5] This creates an immunosuppressive environment that allows cancer cells to evade the host's immune system.[4][5] Consequently, inhibitors of IDO1 are being actively investigated as potential cancer therapeutics, often in combination with other immunotherapies like checkpoint inhibitors.[4][6] Several IDO1 inhibitors, such as epacadostat and navoximod, have been evaluated in clinical trials.[1][6][7]
This document provides a detailed protocol for an enzyme inhibition assay to evaluate the potential of compounds like this compound to inhibit IDO1 activity. The protocol is based on established methods for measuring the enzymatic conversion of tryptophan to kynurenine.
Quantitative Data of Known IDO1 Inhibitors
To provide a reference for the potency of potential new inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for some known IDO1 inhibitors.
| Compound | IC50 (nM) | Target Enzyme | Notes |
| Epacadostat | ~10 | IDO1 | A potent and selective inhibitor that has been in clinical trials.[6][7] |
| Navoximod | - | IDO1 | A non-competitive inhibitor of IDO1.[6] |
| IDO-IN-7 | 38 | IDO1 | An analog of NLG-919.[8] |
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the IDO1 signaling pathway and the mechanism of its inhibition.
Caption: IDO1 pathway and point of inhibition.
Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a cell-free fluorometric assay to determine the inhibitory activity of a test compound on recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), the direct product of tryptophan oxidation by IDO1, which is then converted to a fluorescent product.[2][9]
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer
-
L-Tryptophan (Substrate)
-
Test Compound (e.g., this compound)
-
Known IDO1 Inhibitor (Positive Control, e.g., Epacadostat)
-
Antioxidant Mix
-
Fluorogenic Developer Solution
-
Black 96-well microplate
-
Plate reader with fluorescence detection (Ex/Em = 402/488 nm)
-
DMSO (for dissolving compounds)
Experimental Workflow
Caption: Workflow for the IDO1 enzyme inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a 2X Reaction Premix by diluting the 100X Antioxidant Mix 1:50 in IDO1 Assay Buffer.[9]
-
Prepare serial dilutions of the test compound and the positive control inhibitor in IDO1 Assay Buffer containing a final DMSO concentration of ≤0.5%.
-
Prepare the IDO1 Substrate solution (L-tryptophan) at a 1 mM concentration in IDO1 Assay Buffer.[2]
-
Dilute the recombinant IDO1 enzyme to the desired concentration in IDO1 Assay Buffer.
-
-
Assay Plate Setup (in a black 96-well plate):
-
Test Inhibitor Wells: Add 50 µL of 2X Reaction Premix, a specific volume of diluted IDO1 enzyme, and the serially diluted test compound.
-
Positive Control Wells: Add 50 µL of 2X Reaction Premix, diluted IDO1 enzyme, and the positive control inhibitor.
-
Enzyme Control Wells (No Inhibitor): Add 50 µL of 2X Reaction Premix, diluted IDO1 enzyme, and assay buffer (with DMSO if used as a solvent for the test compound).
-
Background Control Wells: Add 50 µL of 2X Reaction Premix and assay buffer (no enzyme).
-
Adjust the volume of all wells to 90 µL with IDO1 Assay Buffer.[2]
-
-
Enzymatic Reaction:
-
Signal Development and Measurement:
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the Fluorogenic Developer Solution to each well.[2]
-
Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[2]
-
Allow the plate to cool to room temperature for 1 hour.[2]
-
Measure the fluorescence intensity on a plate reader at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[2][9]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from the fluorescence readings of all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Inhibitor) / Fluorescence of Enzyme Control] * 100
-
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory potential of this compound and other novel compounds against the IDO1 enzyme. By following the detailed protocol, researchers can obtain reliable and reproducible data on the potency of these compounds, which is a crucial step in the early stages of drug discovery and development for cancer immunotherapy and other diseases where IDO1 plays a significant role.[1][4]
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. onclive.com [onclive.com]
- 7. annualreviews.org [annualreviews.org]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell-based Cytotoxicity Assays of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic potential of the novel compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide. The following protocols detail standard cell-based assays to determine the compound's effects on cell viability, membrane integrity, and induction of apoptosis.
Overview of Cytotoxicity Assessment
Evaluating the cytotoxicity of a novel compound is a critical step in the drug discovery process. A multi-parametric approach is recommended to gain a thorough understanding of the compound's cellular effects. This involves utilizing a panel of assays that measure different endpoints of cell health. The primary assays detailed here are:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Annexin V-FITC Apoptosis Assay: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
Data Presentation: Summarizing Cytotoxicity Data
To effectively compare the cytotoxic activity of this compound across different cell lines and experimental conditions, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Histotype | IC50 (µM) [95% Confidence Interval] |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
Table 2: Summary of Multi-parametric Cytotoxicity Analysis
| Assay | Endpoint Measured | Cell Line | Result (e.g., % of Control, Fold Change) |
| MTT | Metabolic Activity | MCF-7 | Data to be determined |
| LDH Release | Membrane Integrity | MCF-7 | Data to be determined |
| Annexin V | Apoptosis | MCF-7 | Data to be determined |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[4]
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The amount of LDH released is proportional to the number of lysed cells.[7]
Materials:
-
96-well flat-bottom plates
-
Treated and control cells in culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the assay.
-
Background: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[4]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[9]
Materials:
-
6-well plates or T25 flasks
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.[4]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
Visualizations
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Potential Signaling Pathway
The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be investigated if this compound is found to induce apoptosis.
Caption: Generic Apoptosis Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for High-Throughput Screening of 4-(1H-Imidazol-1-yl)benzenecarbothioamide Analogs as Wnt/β-Catenin Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a representative example based on the screening of compounds containing the 4-(1H-imidazol-1-yl)phenyl moiety. Specific experimental conditions for 4-(1H-Imidazol-1-yl)benzenecarbothioamide would require empirical optimization.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This document outlines a high-throughput screening (HTS) cascade designed to identify and characterize inhibitors of the Wnt/β-catenin pathway, focusing on analogs of this compound. The workflow progresses from a primary screen to identify compounds that disrupt the interaction between β-catenin and its transcriptional co-activator TCF4, followed by secondary assays to confirm activity and cellular assays to assess downstream functional effects.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical lead compound, "Compound X," an analog of this compound, identified through the described screening protocol.
Table 1: In Vitro Biochemical Assay Data for Compound X
| Assay Type | Target | Parameter | Value (µM) |
| Primary HTS | β-catenin/TCF4 Interaction | IC50 | 5.2 |
| Secondary Assay | β-catenin/TCF4 Interaction | IC50 | 4.8 |
Table 2: Cell-Based Assay Data for Compound X
| Cell Line | Assay Type | Parameter | Value (µM) | Reference Compound (5-FU) IC50 (µM) |
| SW480 (colorectal cancer) | Cell Proliferation | IC50 | 2.0[1] | >10 |
| HCT116 (colorectal cancer) | Cell Proliferation | IC50 | 0.12[1] | 5.0 |
Experimental Protocols
Primary High-Throughput Screen: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is designed to identify compounds that inhibit the protein-protein interaction between β-catenin and TCF4.
Materials:
-
Recombinant human β-catenin fused to GST (GST-β-catenin)
-
Recombinant human TCF4 fragment fused to a His-tag (His-TCF4)
-
Anti-GST antibody labeled with Terbium cryptate (donor)
-
Anti-His antibody labeled with d2 (acceptor)
-
Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
-
Compound library plates (compounds dissolved in DMSO)
Protocol:
-
Using an acoustic dispenser, transfer 50 nL of each compound from the library plate to the 384-well assay plate.
-
Add 5 µL of a solution containing GST-β-catenin (final concentration 10 nM) and His-TCF4 (final concentration 20 nM) in assay buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the HTRF detection antibodies (anti-GST-Tb and anti-His-d2) in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 337 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to positive (no inhibitor) and negative (no protein) controls to determine percent inhibition.
Secondary Assay: Confirmation of β-catenin/TCF4 Interaction Inhibition
This step confirms the activity of hits from the primary screen using a fresh solid sample of the compound. The protocol is identical to the primary HTS protocol, but performed with a dilution series of the confirmed hit to determine the IC50 value.
Cellular Assay: TOP/FOP Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF4 complex in a cellular context.
Materials:
-
HCT116 cells co-transfected with TOP-Flash (contains TCF4 binding sites upstream of a luciferase gene) and a constitutively expressed Renilla luciferase control plasmid.
-
FOP-Flash (contains mutated TCF4 binding sites) serves as a negative control.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Glo Luciferase Assay System.
Protocol:
-
Seed 10,000 HCT116-TOP/FOP cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) for 24 hours.
-
Lyse the cells and measure Firefly and Renilla luciferase activity according to the Dual-Glo manufacturer's protocol using a luminometer.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the percentage of inhibition relative to vehicle-treated cells.
Cellular Assay: Cell Proliferation (MTS Assay)
This assay assesses the effect of the compound on the proliferation of cancer cell lines with aberrant Wnt signaling.
Materials:
-
SW480 and HCT116 colorectal cancer cell lines.[1]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well clear tissue culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of viable cells relative to vehicle-treated controls and determine the IC50 value.
Visualizations
Caption: High-throughput screening workflow for Wnt/β-catenin pathway inhibitors.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition.
References
Application Notes and Protocols for the Purification of Crude 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 4-(1H-Imidazol-1-yl)benzenecarbothioamide. The following methods are based on established chemical purification techniques for related heterocyclic compounds and are intended as a starting point for optimization.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is crucial to achieving the desired purity for downstream applications. The primary methods for purifying this and structurally similar organic compounds include:
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: A highly versatile method for separating the target compound from a complex mixture of byproducts and unreacted starting materials. Silica gel is a common stationary phase for this class of compounds.
-
Liquid-Liquid Extraction: Useful for preliminary cleanup of the crude reaction mixture to remove highly polar or non-polar impurities.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected outcomes based on the purification of analogous compounds. Researchers should aim to generate empirical data for their specific processes.
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Parameters |
| Recrystallization | >98% | 60-90% | Solvent system, temperature gradient |
| Column Chromatography | >99% | 50-80% | Stationary phase, mobile phase composition |
| Liquid-Liquid Extraction | 70-95% (as a preliminary step) | >95% (recovery) | Solvent choice, pH |
Experimental Protocols
The following are detailed protocols for the purification of crude this compound.
Protocol 1: Recrystallization
This protocol is designed for the final purification of a solid, mostly pure product.
Materials:
-
Crude this compound
-
High-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, dioxane)[1]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For improved crystal formation, the process can be aided by scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This method is suitable for separating the target compound from a mixture of impurities.
Materials:
-
Crude this compound
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)[2][4]
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the separation process using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Note: Quantification of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in human plasma. The methodology presented herein is intended as a general framework and requires validation to ensure its suitability for specific research or clinical applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Introduction
This compound is a compound of interest in drug discovery and development. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a potential LC-MS/MS assay for this compound in human plasma. The principles of this method can be adapted for other biological samples, although re-validation would be necessary.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Data acquisition and processing software
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of the analyte and IS |
Data Presentation
The following table summarizes the hypothetical performance characteristics of the method. These values are provided as a general guideline and must be established during method validation.
| Parameter | Hypothetical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The proposed LC-MS/MS method provides a general but robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the sensitive MS detection make it suitable for high-throughput analysis in a drug development setting. It is imperative that this method undergoes a thorough validation in accordance with regulatory guidelines (e.g., FDA or EMA) before its implementation for the analysis of study samples.
Application Notes and Protocols for Developing a Bioassay for Novel Imidazole Thioamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a robust bioassay to screen and characterize novel imidazole thioamide compounds. The focus of this guide is to establish a cell-based assay to evaluate the anticancer properties of these compounds by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Introduction
Imidazole thioamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include but are not limited to antitubercular, antifungal, antibacterial, and anticancer effects.[1][2][3][4] The thioamide group, an isostere of the amide bond, confers unique physicochemical properties that can enhance biological activity and cell permeability.[5] Notably, certain thioamide-containing compounds have been identified as potent inhibitors of the TGF-β signaling pathway, which is a key regulator of cell growth, differentiation, and apoptosis, and is often dysregulated in cancer.[1]
This protocol outlines a comprehensive approach to developing a bioassay for novel imidazole thioamides, from initial cell-based screening to quantitative data analysis and visualization of the targeted signaling pathway.
Data Presentation
Table 1: In Vitro Cytotoxicity of Novel Imidazole Thioamides against A549 Lung Carcinoma Cells
| Compound ID | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |
| Novel-IT-01 | 0.1 | 0.895 | 0.045 | 95.21 | 15.8 |
| 1 | 0.812 | 0.038 | 86.38 | ||
| 10 | 0.523 | 0.021 | 55.64 | ||
| 50 | 0.215 | 0.015 | 22.87 | ||
| 100 | 0.102 | 0.009 | 10.85 | ||
| Novel-IT-02 | 0.1 | 0.921 | 0.051 | 97.98 | 28.4 |
| 1 | 0.854 | 0.042 | 90.85 | ||
| 10 | 0.687 | 0.033 | 73.09 | ||
| 50 | 0.451 | 0.028 | 47.98 | ||
| 100 | 0.312 | 0.019 | 33.19 | ||
| Control (DMSO) | 0 | 0.940 | 0.055 | 100.00 | N/A |
Table 2: Inhibition of TGF-β-induced Transcriptional Activity by Novel Imidazole Thioamides
| Compound ID | Concentration (µM) | Mean Luciferase Activity (RLU) | Standard Deviation | % Inhibition | IC50 (µM) |
| Novel-IT-01 | 0.1 | 48750 | 2150 | 12.27 | 12.5 |
| 1 | 39820 | 1890 | 28.89 | ||
| 10 | 21540 | 1120 | 61.54 | ||
| 50 | 9860 | 750 | 82.39 | ||
| 100 | 5430 | 430 | 90.30 | ||
| A-83-01 (Positive Control) | 1 | 8540 | 680 | 84.75 | 0.012 |
| TGF-β only | 0 | 56000 | 2800 | 0.00 | N/A |
| No TGF-β | 0 | 2500 | 310 | N/A | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the novel imidazole thioamides on a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Novel Imidazole Thioamide compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the novel imidazole thioamide compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
TGF-β Reporter Gene Assay
This assay quantifies the inhibitory effect of the compounds on the TGF-β signaling pathway.
Materials:
-
HEK293T cells stably expressing a TGF-β responsive luciferase reporter construct (e.g., pGL3-(CAGA)12-luciferase)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
Novel Imidazole Thioamide compounds
-
A-83-01 (positive control inhibitor)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the stable HEK293T reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the novel imidazole thioamides or A-83-01 for 1 hour.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 16-24 hours. Include wells with no TGF-β1 stimulation as a negative control.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to the total protein concentration if necessary.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of imidazole thioamides.
Caption: Workflow for bioassay development of novel imidazole thioamides.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the antimycotic imidazoles [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Screening of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in a Kinase Inhibitor Screen
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-(1H-Imidazol-1-yl)benzenecarbothioamide in a kinase inhibitor screen. The document outlines detailed protocols for both biochemical and cell-based assays to determine the inhibitory potential of the compound against a panel of kinases and within a cellular context.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has become a major focus in drug discovery. This compound is a novel compound with potential kinase inhibitory activity. This document details the experimental procedures to assess its efficacy and selectivity.
Key Experimental Stages
The screening process for a novel kinase inhibitor typically involves a multi-stage approach, starting from broad screening to more specific cellular and mechanistic studies. The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the target kinase in a controlled in vitro setting.[2] Subsequently, cell-based assays are crucial to assess the compound's activity in a more physiologically relevant environment.
Protocols
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory potency of a compound against a purified kinase.[2] Common formats include radiometric, fluorescence-based, and luminescence-based assays.[3] The following is a generalized protocol for a luminescence-based assay, which measures ATP consumption as an indicator of kinase activity.[4]
Materials:
-
This compound
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]
-
Luminescence-based ADP detection kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Reaction:
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Incubate for 10-30 minutes at room temperature to allow for compound binding to the kinase.[1]
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[5]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
ADP Detection:
-
Add 5 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2]
Cell-Based Kinase Inhibition Assay
Cell-based assays are critical for evaluating a compound's efficacy within a cellular context, taking into account factors like cell permeability and off-target effects.[8] A common method is to measure the phosphorylation of a downstream substrate of the target kinase.[9]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[6]
-
Antibodies: primary antibody against the phosphorylated substrate and a total substrate antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Cell viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the selected cancer cell line in 96-well plates and allow them to adhere and grow to 70-80% confluency.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 2-4 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well to extract cellular proteins.[6]
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[6]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[6]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Strip the membrane and re-probe with an antibody against the total substrate to serve as a loading control.[6]
-
-
Cell Viability Assay: In a parallel plate, treat cells with the same concentrations of the compound and measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.[2]
-
Data Analysis: Quantify the band intensities from the western blot and normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized values against the compound concentration to determine the cellular IC50.
Data Presentation
The quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Biochemical IC50 Values for this compound
| Kinase Target | Kinase Family | ATP Concentration (µM) | IC50 (nM) |
| Kinase A | TK | 10 | [Insert Value] |
| Kinase B | TKL | 50 | [Insert Value] |
| Kinase C | CMGC | 25 | [Insert Value] |
| Kinase D | AGC | 100 | [Insert Value] |
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | Cellular IC50 (µM) | Cytotoxicity GI50 (µM) |
| Cell Line X | PI3K/Akt | [Insert Value] | [Insert Value] |
| Cell Line Y | MAPK/ERK | [Insert Value] | [Insert Value] |
Visualizations
Diagrams are provided to visualize the experimental workflows and relevant signaling pathways.
Caption: Workflow for biochemical and cell-based kinase inhibitor screening.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Application of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in cancer cell line studies
Introduction
Derivatives of 4-(1H-Imidazol-1-yl)benzenecarbothioamide and related imidazole- and benzimidazole-containing structures represent a promising class of molecules in oncology research. While specific studies on this compound are not extensively documented in the provided literature, a significant body of research highlights the potent anti-cancer activities of its structural analogs. These compounds have been investigated for their ability to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest. This document provides a comprehensive overview of the application of these imidazole-based compounds in cancer cell line studies, complete with experimental protocols and data presentation.
I. Anticancer Activity and Data Presentation
Imidazole and benzimidazole derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxic Activity of Imidazole/Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidin-2-amine-Linked Sulfonamides | 12l | V600EBRAF mutant cell line | 0.49 | [1] |
| 4-Methylbenzamide Derivatives | Compound 7 | K562 (Leukemia) | 2.27 | [2] |
| HL-60 (Leukemia) | 1.42 | [2] | ||
| OKP-GS (Renal Carcinoma) | 4.56 | [2] | ||
| Compound 10 | K562 (Leukemia) | 2.53 | [2] | |
| HL-60 (Leukemia) | 1.52 | [2] | ||
| Benzimidazole-5-carboxamides | CTL-06 | HCT-116 (Colon Cancer) | 3 ± 0.25 | [3] |
| CTL-12 | HCT-116 (Colon Cancer) | 2.5 ± 0.25 | [3] | |
| Benzylidenebenzohydrazides | Compound 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [4] |
| Compound 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [4] | |
| Benzenesulfonamides | Compound 25 | SW480 (Colon Cancer) | 2 | [5] |
| HCT116 (Colon Cancer) | 0.12 | [5] | ||
| Dehydroabietic Acid Derivatives | Compound 9g | HCT-116 (Colon Cancer) | 0.18 ± 0.03 | [6] |
| MCF-7 (Breast Cancer) | 0.43 ± 0.05 | [6] | ||
| HeLa (Cervical Cancer) | 0.71 ± 0.08 | [6] | ||
| HepG2 (Liver Cancer) | 0.63 ± 0.09 | [6] | ||
| Pyrimidin-4-yl-1H-imidazole Derivatives | Compound 7a | A375P (Melanoma) | 0.62 | [7] |
| WM3629 (Melanoma) | 4.49 | [7] | ||
| Benzenesulfonamide Hybrids | Compounds 11-13 | HeLa (Cervical Cancer) | 6 - 7 | [8] |
Table 2: Kinase Inhibitory Activity of Imidazole/Benzimidazole Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) | Reference |
| Pyrimidin-2-amine-Linked Sulfonamides | 12l | V600EBRAF | 0.49 | [1] |
| 12i | V600EBRAF | 0.53 | [1] | |
| 12e | V600EBRAF | 0.62 | [1] | |
| Dehydroabietic Acid Derivatives | Compound 9g | PI3Kα | 0.012 ± 0.002 | [6] |
II. Mechanisms of Action
The anticancer effects of imidazole and benzimidazole derivatives are attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of signaling pathways vital for cancer cell proliferation and survival.
Kinase Inhibition
A primary mechanism of action for many of these compounds is the inhibition of protein kinases that are often dysregulated in cancer.
-
BRAF Inhibition: Certain sulfonamide derivatives linked to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core have been designed as potent inhibitors of the V600E mutant BRAF kinase, a key driver in melanoma and other cancers.[1] These compounds often show selectivity for the mutant form over wild-type BRAF.[1]
-
PI3K Inhibition: Derivatives of dehydroabietic acid incorporating a 1H-benzo[d]imidazole moiety have been identified as potent and selective inhibitors of PI3Kα.[6] Inhibition of the PI3K/Akt pathway is a critical therapeutic strategy as this pathway is frequently activated in various cancers, promoting cell growth and survival.
-
Multi-Kinase Inhibition: Some benzimidazole-based compounds exhibit inhibitory activity against a range of kinases, including EGFR, HER2, and CDK2.[4] This multi-targeted approach can be advantageous in overcoming resistance mechanisms.
Induction of Apoptosis
A common outcome of treating cancer cells with imidazole-based compounds is the induction of programmed cell death, or apoptosis. This is often characterized by:
-
Caspase Activation: Increased activity of executioner caspases, such as caspase-3 and caspase-9.[6][9]
-
Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[4][6]
-
Mitochondrial Membrane Potential Collapse: A decrease in the mitochondrial membrane potential is an early indicator of apoptosis.[6]
-
Increased Reactive Oxygen Species (ROS): Some compounds induce apoptosis by increasing intracellular ROS levels.[6]
Cell Cycle Arrest
These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some derivatives have been shown to cause cell cycle arrest in the G1 or Sub-G1/S phase.[3][10]
III. Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer activity of imidazole-based compounds in cancer cell lines.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the imidazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Principle: This method uses a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with the imidazole derivative.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cells with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
IV. Conclusion
The class of imidazole and benzimidazole derivatives, encompassing structures related to this compound, holds significant promise as a source of novel anticancer agents. Their diverse mechanisms of action, including potent kinase inhibition, induction of apoptosis, and cell cycle arrest, make them attractive candidates for further drug development. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of these compounds in various cancer cell line models. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed molecular interactions, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Newly Synthesized Benzimidazolium Salt: 1-(2-Cyanobenzyl)-3-(4-Vinylbenzyl)-1H-Benzo[D]imidazol-3-ium Chloride as a Potential Anticancer Agent for Colon Cancer Treatment, In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy Testing of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental design and protocol for evaluating the in vivo efficacy of the novel compound, 4-(1H-Imidazol-1-yl)benzenecarbothioamide. The presence of the thioamide and imidazole moieties suggests potential anticancer properties, as similar structures have been noted for their biological activities in medicinal chemistry.[1][2][3][4] This document outlines a subcutaneous xenograft mouse model, a widely accepted standard for preclinical assessment of potential cancer therapeutics.[5][6][7][8] The protocols herein describe animal selection, tumor implantation, compound administration, and endpoint analysis, providing a robust framework for assessing the therapeutic potential of this compound.
Experimental Design
The study will employ a subcutaneous xenograft model using human cancer cells implanted in immunocompromised mice. This model allows for the direct assessment of the compound's effect on human tumor growth in vivo.
1. Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or SCID mice, 4-6 weeks old.[9] These strains are immunocompromised and will not reject human tumor xenografts.
-
Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory).
-
Acclimatization: Animals will be acclimatized for a minimum of one week prior to the start of the experiment.[9]
2. Cell Line
-
Cell Line: A549 (human lung adenocarcinoma) or another appropriate, well-characterized cancer cell line. The choice should ideally be informed by prior in vitro cytotoxicity data for the test compound.
-
Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3. Experimental Groups A total of four groups will be utilized to assess the efficacy and potential toxicity of this compound.
| Group | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | 10 |
| 2 | Test Compound | Low Dose (e.g., 25 mg/kg) | Intraperitoneal (IP) | 10 |
| 3 | Test Compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | 10 |
| 4 | Positive Control | Standard Chemotherapeutic (e.g., Cisplatin) | Intraperitoneal (IP) | 10 |
4. Study Endpoints
-
Primary Endpoint: Tumor volume.
-
Secondary Endpoints:
-
Body weight.
-
Tumor weight at necropsy.
-
Overall survival.
-
Histopathological analysis of tumors.
-
Biomarker analysis (e.g., Ki-67 for proliferation).
-
Experimental Protocols
1. Tumor Cell Implantation
-
Culture A549 cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).[9]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[10][11]
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[9]
-
Monitor the animals for tumor growth.
2. Treatment Administration
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into the four treatment groups.
-
Prepare the test compound and control treatments. This compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer the treatments via intraperitoneal (IP) injection daily or as determined by preliminary toxicity studies.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowable size as per institutional guidelines.
3. Data Collection
-
Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
Record the body weight of each animal twice weekly to monitor for signs of toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse reactions to the treatment.
4. Endpoint Procedures
-
At the end of the study, euthanize the animals via CO2 asphyxiation followed by cervical dislocation.
-
Excise the tumors and record their final weight.
-
Fix a portion of each tumor in 10% neutral buffered formalin for histopathological analysis (H&E staining, immunohistochemistry for Ki-67).
-
Snap-freeze another portion of each tumor in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, PCR).
Data Presentation
All quantitative data will be summarized in the following tables for clear comparison between treatment groups.
Table 1: Tumor Volume Over Time
| Day | Vehicle Control (mm³) | Low Dose (mm³) | High Dose (mm³) | Positive Control (mm³) |
|---|---|---|---|---|
| 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 14 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 17 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Body Weight Over Time
| Day | Vehicle Control (g) | Low Dose (g) | High Dose (g) | Positive Control (g) |
|---|---|---|---|---|
| 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 7 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 14 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 17 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 21 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Final Tumor Weight
| Group | Mean Tumor Weight (g) ± SEM |
|---|---|
| Vehicle Control | Mean ± SEM |
| Low Dose | Mean ± SEM |
| High Dose | Mean ± SEM |
| Positive Control | Mean ± SEM |
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothetical signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 8. Video: Mouse Models of Cancer Study [jove.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)benzenecarbothioamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-(1H-Imidazol-1-yl)benzenecarbothioamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of the precursor, 4-(1H-imidazol-1-yl)benzonitrile. This can be achieved through methods such as the Ullmann or Suzuki-Miyaura coupling reactions. The second step is the conversion of the nitrile group to a thioamide.
Q2: Which thionating agents are recommended for the conversion of 4-(1H-imidazol-1-yl)benzonitrile to the corresponding thioamide?
Several thionating agents can be employed for this conversion. The most common and effective reagents include Lawesson's reagent, phosphorus pentasulfide (P₄S₁₀), and sodium hydrosulfide (NaSH) in combination with magnesium chloride.[1] Lawesson's reagent is often preferred due to its milder reaction conditions compared to P₄S₁₀.[2][3]
Q3: I am observing a low yield in my reaction. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
-
Degradation of starting material or product: The imidazole ring or the thioamide functional group can be sensitive to harsh reaction conditions.
-
Suboptimal reagents: The quality of the thionating agent is critical. Lawesson's reagent, for instance, can degrade upon prolonged storage.
-
Moisture in the reaction: Thionating agents like Lawesson's reagent are sensitive to moisture, which can lead to the formation of byproducts and reduce the efficiency of the reaction.
-
Difficult purification: The product may be lost during work-up and purification steps.
Q4: What are the common byproducts in this synthesis, and how can they be minimized?
When using Lawesson's reagent, a major byproduct is a six-membered phosphorus-containing ring structure.[4] This byproduct can have a similar polarity to the desired thioamide, complicating purification by column chromatography.[4] To minimize its impact, a modified workup procedure involving treatment with ethanol or ethylene glycol can be employed to convert the byproduct into a more polar species that is easier to separate.[1][4][5] Other potential byproducts can arise from the degradation of the starting material or product under the reaction conditions.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
-
Thionating agents like Lawesson's reagent and phosphorus pentasulfide are toxic and should be handled in a well-ventilated fume hood.
-
These reagents are also moisture-sensitive and can release toxic hydrogen sulfide (H₂S) gas upon contact with water.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive thionating agent. | Use a fresh batch of Lawesson's reagent or phosphorus pentasulfide. |
| Insufficient reaction temperature. | Increase the reaction temperature and monitor by TLC. For Lawesson's reagent, refluxing in a high-boiling solvent like toluene or xylene is common.[5][6] | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. | |
| Complex Mixture of Products | Degradation of starting material or product. | Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time) or a milder thionating agent. |
| Formation of byproducts from the thionating agent. | Employ a modified workup procedure. For Lawesson's reagent, after the reaction, add ethanol or ethylene glycol and heat to decompose the phosphorus byproducts into more easily separable compounds.[4][5] | |
| Difficulty in Product Purification | Co-elution of the product with byproducts. | If using Lawesson's reagent, utilize the ethanol or ethylene glycol workup mentioned above to simplify the purification process.[4][5] Consider recrystallization as an alternative or final purification step. |
| Product is highly polar and streaks on silica gel. | Use a polar solvent system for chromatography and consider adding a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape. |
Experimental Protocols
Synthesis of this compound using Lawesson's Reagent
This protocol is a general guideline and may require optimization.
Materials:
-
4-(1H-imidazol-1-yl)benzonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add ethanol (an excess, e.g., half the volume of toluene used) and heat the mixture at reflux for 1-2 hours to decompose the phosphorus byproducts.[5]
-
Cool the mixture and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Data Presentation: Comparison of Thionating Agents
| Thionating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yields (General) |
| Lawesson's Reagent | Reflux in toluene or xylene | Milder than P₄S₁₀, good yields.[2][3] | Phosphorus byproducts can complicate purification.[4] | Good to excellent |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or other high-boiling solvents | Readily available, effective for a wide range of nitriles.[7] | Requires higher temperatures, can be harsh. | High |
| Sodium Hydrosulfide / MgCl₂ | DMF or Methanol | Avoids handling H₂S gas directly.[1] | May require optimization for specific substrates. | 80-99% for aromatic nitriles[1] |
| Thioacetic Acid / CaH₂ | Good to excellent yields for aliphatic and aromatic nitriles.[7] | Good to excellent |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
Troubleshooting inconsistent results in 4-(1H-Imidazol-1-yl)benzenecarbothioamide bioassays
Technical Support Center: 4-(1H-Imidazol-1-yl)benzenecarbothioamide Bioassays
Welcome to the technical support center for bioassays involving this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows highly variable IC50 values between experiments. What are the common causes?
A1: Inconsistent results with imidazole and thioamide-containing compounds can stem from several factors. The most common are:
-
Compound Instability: The thioamide group can be susceptible to oxidation, while the imidazole ring's stability can be affected by the pH and temperature of the assay buffer.[1][2]
-
Poor Solubility: The compound may have low aqueous solubility, leading to precipitation in your assay buffer, especially at higher concentrations. This results in an inconsistent effective concentration.[1][2]
-
Compound Aggregation: At certain concentrations, the compound may form aggregates, which can lead to non-specific inhibition and erratic results.[1]
-
Assay Interference: Imidazole-containing compounds are known to interfere with certain assay technologies, such as luciferase-based reporters, by directly inhibiting the enzyme or quenching the signal.[3][4][5]
Q2: I'm dissolving my compound in DMSO, but I suspect it's not stable. How should I prepare and store my stock solutions?
A2: While most compounds are stable in DMSO for extended periods, the presence of water can accelerate degradation for certain molecules.[6][7]
-
Storage: Use anhydrous DMSO to prepare your stock solution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Preparation: When preparing working solutions, ensure the final concentration of DMSO is consistent across all wells (typically <0.5%) and well-tolerated by your assay system.[1]
Q3: Could my compound be interfering with my luciferase reporter assay? How can I check for this?
A3: Yes, this is a significant possibility. Imidazole compounds can directly inhibit luciferase enzymes, which can either decrease the signal (in biochemical assays) or counterintuitively increase the signal in cell-based assays by stabilizing the luciferase protein against degradation.[3][8] To test for interference, run a control experiment with the compound in the assay buffer with the luciferase enzyme (or cell lysate) but without the biological target of interest.[1][3] A change in signal indicates direct interference.
Q4: The imidazole moiety in my compound can chelate metals. Could this be affecting my results?
A4: Yes. The nitrogen atoms in the imidazole ring are capable of chelating metal ions.[1] If your assay involves a metalloenzyme or requires specific metal cofactors (e.g., Zn²⁺, Mg²⁺), the compound could be sequestering these ions, leading to apparent inhibition that is not due to direct binding to the active site.[9] This can also be a source of variability if there are trace metal contaminants in your buffers.[1]
Troubleshooting Guides
Issue 1: High Variability in Potency (IC50) Data
If you are observing significant scatter in your dose-response curves or large shifts in IC50 values between replicate plates or experiments, consult the following table and workflow.
Table 1: Example of Inconsistent IC50 Data for this compound
| Experiment Date | Assay Type | Operator | Replicate | Calculated IC50 (µM) | Notes |
| 2025-10-20 | Kinase Assay | A | 1 | 1.2 | Steep curve, R²=0.98 |
| 2025-10-20 | Kinase Assay | A | 2 | 5.8 | Shallow curve, R²=0.85 |
| 2025-10-21 | Kinase Assay | A | 3 | 2.1 | Good curve, R²=0.95 |
| 2025-10-22 | Cell Prolif. | B | 1 | 15.7 | High baseline noise |
| 2025-10-22 | Cell Prolif. | B | 2 | 8.9 | Inconsistent cell seeding observed |
| 2025-10-23 | Cell Prolif. | B | 3 | > 50 (Inactive) | Possible compound precipitation |
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the root cause of variability.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Assay Buffer
Objective: To determine the maximum soluble concentration of this compound in the final assay buffer.
Methodology:
-
Prepare a 2x concentrated stock of the compound in assay buffer from your DMSO stock. For example, if your highest assay concentration is 100 µM, prepare a 200 µM solution.
-
Serially dilute this stock in assay buffer to create a concentration range.
-
Incubate the solutions at the assay temperature for the duration of the experiment (e.g., 1 hour at 37°C).
-
Visually inspect each tube for signs of precipitation (cloudiness, particles).
-
For a quantitative measure, transfer 100 µL of each solution to a clear 96-well plate and measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[2]
Protocol 2: Assessing Compound Stability by HPLC-MS
Objective: To determine if the compound degrades in the assay buffer over time.
Methodology:
-
Prepare a solution of the compound in the final assay buffer at the highest concentration to be tested (e.g., 100 µM).
-
Immediately take a sample for analysis (T=0). This is your baseline.
-
Incubate the remaining solution under the exact conditions of your bioassay (e.g., 37°C for 2 hours).
-
Take samples at intermediate time points and at the end of the incubation period.
-
Analyze all samples by reverse-phase HPLC-MS.
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10%) in the parent peak area or the appearance of new peaks indicates degradation.[2]
Protocol 3: Counter-Screen for Luciferase Interference
Objective: To determine if the compound directly interacts with the luciferase reporter enzyme.
Methodology:
-
Design a 96-well plate layout with wells for a full dose-response of your compound.
-
Add all assay components (buffer, ATP, cofactors) to the wells, except for the biological target (e.g., the kinase or cells expressing your target).
-
Add the luciferase enzyme or a lysate from control cells expressing luciferase.
-
Add your compound at the desired concentrations. Include vehicle (DMSO) controls.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add the luciferin substrate and measure luminescence.
-
A dose-dependent change in the luminescent signal indicates direct interference with the assay readout.[3][10]
Hypothetical Signaling Pathway
Many imidazole-based compounds have been investigated as inhibitors of signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[11] Inconsistent results in a cell-based assay could arise from off-target effects on different components of such a complex pathway.
Caption: Hypothetical Wnt/β-catenin signaling pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 4-(1H-Imidazol-1-yl)benzenecarbothioamide in cellular assays
Welcome to the technical support center for 4-(1H-Imidazol-1-yl)benzenecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting advice for cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
Due to its structural motifs, including the imidazole and benzenecarbothioamide groups, this compound may exhibit off-target activities. The imidazole moiety is present in many biologically active molecules and can interact with various targets. For instance, some imidazole-containing compounds have been shown to inhibit kinases or interact with cytochrome P450 enzymes. The carbothioamide group can also contribute to off-target effects, potentially through covalent modification of proteins. Researchers should consider performing broad-panel kinase screening or similar profiling assays to identify potential off-target interactions.
Q2: How can I determine the optimal concentration of this compound for my cellular assay?
The optimal concentration will be cell-line specific and assay-dependent. It is crucial to perform a dose-response curve to determine the concentration at which the desired on-target effect is observed with minimal cytotoxicity. A typical starting point for a new compound might be a broad concentration range (e.g., 10 nM to 100 µM). Cellular viability assays, such as the MTT or CellTiter-Glo assay, should be run in parallel with your functional assay to distinguish between specific inhibitory effects and general cytotoxicity.
Q3: I am observing high levels of cytotoxicity in my experiments. What could be the cause and how can I mitigate it?
High cytotoxicity can stem from several factors:
-
Concentration: The concentration of the compound may be too high. Refer to the dose-response data and consider using a lower concentration.
-
Incubation Time: Prolonged exposure can lead to increased cell death. Try reducing the incubation time.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It may be necessary to determine the IC50 for cytotoxicity in your specific cell line.
-
Off-Target Effects: The compound might be hitting essential cellular targets, leading to toxicity. If the cytotoxicity occurs at concentrations where the on-target effect is not yet observed, this is a strong indicator of off-target toxicity.
To mitigate cytotoxicity, you can try to lower the concentration, shorten the incubation period, or test the compound in a less sensitive cell line if appropriate for your experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound degradation. 2. Variability in cell passage number or density. 3. Inconsistent incubation times. | 1. Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure consistent cell seeding density. 3. Standardize all incubation times precisely. |
| No observable on-target effect | 1. The compound is inactive in the chosen cell line or assay. 2. The concentration is too low. 3. The compound has poor cell permeability. | 1. Confirm target expression in your cell line. Consider using a positive control compound known to elicit the desired effect. 2. Perform a wider dose-response study. 3. Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| High background signal in the assay | 1. Compound interference with the assay readout (e.g., autofluorescence). 2. Non-specific binding. | 1. Run a control with the compound in the absence of cells or the target protein to check for direct interference with the assay reagents or detection method. 2. Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 15.2 |
| SW480 | Colorectal Adenocarcinoma | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| MCF-7 | Breast Cancer | 32.1 |
| HaCaT | Keratinocytes (Non-tumor) | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target Kinase X | 95% | 0.5 |
| Off-Target Kinase A | 60% | 8.2 |
| Off-Target Kinase B | 25% | > 20 |
| Off-Target Kinase C | 10% | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Protein Modulation
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Optimizing reaction conditions for the synthesis of substituted imidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted imidazoles. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted imidazoles?
A1: Several methods are widely employed for the synthesis of substituted imidazoles, with the choice often depending on the desired substitution pattern and available starting materials. The most prominent methods include:
-
Debus-Radziszewski Synthesis: This is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form trisubstituted imidazoles.[1] It is a versatile and widely used method.
-
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine in a [3+2] cycloaddition reaction to produce 1,4,5-trisubstituted imidazoles.[2] It is particularly useful for preparing imidazoles that are otherwise difficult to access.
-
Bredereck Synthesis: This approach involves the reaction of α-haloketones with formamide to yield 4,5-disubstituted imidazoles.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for various imidazole syntheses.[3][4]
Q2: I am getting a very low yield in my imidazole synthesis. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue in imidazole synthesis and can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Optimization of these parameters is crucial. For instance, in some copper-catalyzed reactions, a decrease in temperature can lead to lower yields.[5]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the optimal concentration. Catalyst loading studies are recommended to find the ideal amount for your specific reaction.[5] For example, using 7.5% silicotungstic acid as a catalyst has been shown to achieve high yields in the synthesis of trisubstituted imidazoles.[6]
-
Starting Material Quality: Impurities in your starting materials can interfere with the reaction. Ensure the purity of your dicarbonyl compounds, aldehydes, and amines.
-
Side Reactions: The formation of side products can consume your reactants and lower the yield of the desired imidazole. Adjusting reaction conditions or the choice of catalyst can help minimize side reactions.
Q3: How can I control the regioselectivity in the synthesis of unsymmetrically substituted imidazoles?
A3: Controlling regioselectivity is a key challenge when synthesizing imidazoles with different substituents at various positions. The outcome is often influenced by both steric and electronic factors of the reactants and intermediates.[7] Strategies to control regioselectivity include:
-
Choice of Synthetic Method: Some synthetic routes offer better regiocontrol than others for specific substitution patterns.
-
Catalyst Control: The use of specific catalysts can direct the reaction towards a particular regioisomer.[8]
-
Protecting Groups: Employing protecting groups on one of the reactants can block certain positions and guide the substitution to the desired location.
-
Substituent Effects: The electronic nature of the substituents on the starting materials can influence the regiochemical outcome of the reaction.
Q4: What are the best practices for purifying substituted imidazoles?
A4: Purification of substituted imidazoles can be challenging due to their polarity and potential for hydrogen bonding. Common purification techniques include:
-
Recrystallization: This is a common and effective method for purifying solid imidazole derivatives.[9] A variety of solvents such as ethanol, methanol, toluene, or mixtures can be used.[9]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired imidazole from byproducts and unreacted starting materials. The choice of eluent system is critical and often requires some optimization.
-
Acid-Base Extraction: Since imidazoles are basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The imidazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Distillation: For liquid imidazoles, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Check the purity and activity of starting materials and catalyst. Consider using fresh reagents. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while others may require cooling to prevent decomposition. | |
| Incorrect solvent. | The choice of solvent can have a significant impact on the reaction.[10] Screen a variety of solvents with different polarities. | |
| Formation of Multiple Products/Side Reactions | Reaction conditions favoring side product formation. | Adjust the reaction temperature and time. Lowering the temperature may increase selectivity.[5] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. | |
| Inappropriate catalyst. | Screen different catalysts to find one that is more selective for the desired product.[5] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-solvent. |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase. | |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Regioselectivity Issues | Steric or electronic effects of substituents. | Modify the substituents on the starting materials to favor the desired regioisomer. |
| Reaction conditions not optimized for regiocontrol. | Experiment with different catalysts, solvents, and temperatures to influence the regiochemical outcome. |
Experimental Protocols
General Protocol for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper catalyst.
Materials:
-
Benzoin or Benzil (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Ammonium Acetate (3.0 mmol)
-
Copper Iodide (CuI) (15 mol%)
-
Butanol (7 mL)
Procedure:
-
In a round-bottom flask, combine the benzoin or benzil, substituted aldehyde, ammonium acetate, and CuI.
-
Add butanol to the flask and stir the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.
Data Presentation: Effect of Catalyst Loading and Temperature on Yield [11][12]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | 140 | 90 | 75 |
| 2 | 15 | Reflux | 20 | 92 |
| 3 | 10 | Reflux | 25 | 89 |
| 4 | 5 | Reflux | 30 | 85 |
| 5 | 15 | 90 | 80 | 80 |
| 6 | 15 | 70 | 80 | 78 |
General Protocol for Van Leusen Three-Component Imidazole Synthesis
This protocol outlines a one-pot synthesis of 1,5-disubstituted imidazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
Procedure:
-
To a solution of the aldehyde and primary amine in methanol, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the aldimine.
-
Add TosMIC to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imidazole Compound Aggregation in HTS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of handling imidazole compound aggregation in High-Throughput Screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in HTS?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically ranging from tens to hundreds of nanometers in size.[1][2] This process generally occurs when the compound's concentration exceeds a specific threshold known as the Critical Aggregation Concentration (CAC), which is often in the low-to-mid micromolar range.[3] These aggregates can lead to false-positive results in HTS campaigns by non-specifically inhibiting enzymes or interfering with assay readouts.[3][4] The mechanism often involves the sequestration of the target protein onto the surface of the aggregates, effectively preventing it from interacting with its substrate.[1][2] It is a significant source of assay interference, and if not identified early, can lead to a considerable waste of resources on non-viable hits.[3]
Q2: Are imidazole-containing compounds particularly prone to aggregation?
A2: Yes, some imidazole derivatives can be susceptible to forming aggregates in aqueous assay buffers, which can lead to non-specific inhibition and high variability in results.[4] The specific structure-activity relationship for aggregation is complex, but properties like high lipophilicity can contribute to poor aqueous solubility and a higher tendency to aggregate.[4] The imidazole ring itself is a versatile scaffold in medicinal chemistry, but its derivatives can sometimes present challenges related to their physical properties in solution.[5][6]
Q3: What is the quickest way to check if my active imidazole compound is an aggregator?
A3: The most common and straightforward method is to perform a detergent counter-screen.[4] Re-testing your compound's activity in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) is a robust initial step.[3][4] A significant reduction or complete loss of inhibitory activity in the presence of the detergent strongly suggests an aggregation-based mechanism.[4][7] This is because detergents, above their critical micelle concentration, disrupt the formation of the compound aggregates responsible for non-specific inhibition.[8]
Q4: Can I just add detergent to all my HTS assays to prevent aggregation from the start?
A4: While adding a non-ionic detergent to the assay buffer is a common strategy to mitigate the impact of aggregation, it is not a foolproof solution.[3][8] While a standard concentration like 0.01% Triton X-100 is a good starting point, it may not prevent colloid formation for every compound.[3] Detergents can also interfere with certain assay systems or biological targets.[7] Therefore, the best practice is often to run the primary screen without detergent and then use a detergent-based counter-screen to flag potential aggregators among the initial hits.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with imidazole compounds.
Issue 1: High variability or poor reproducibility between replicate wells.
-
Possible Cause: Compound precipitation or aggregation. Imidazole compounds, especially lipophilic ones, may have low aqueous solubility, causing them to fall out of solution or form aggregates inconsistently.[4]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any visible signs of precipitation.
-
Detergent Counter-Screen: Perform the primary assay with and without 0.01% Triton X-100. A significant shift in the IC50 value or loss of activity with detergent points to aggregation.[4]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence and size of aggregates in your compound solution at relevant assay concentrations.[4][9] An increase in particle size compared to the buffer alone is indicative of aggregation.[10]
-
Issue 2: My imidazole compound is a potent inhibitor, but the dose-response curve is unusually steep or shows a "humped" shape.
-
Possible Cause: Aggregation-based inhibition. The steep activity curve often reflects the compound reaching its CAC, above which aggregates form rapidly and cause inhibition.[3]
-
Troubleshooting Steps:
-
Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. Increasing the amount of the target enzyme may lead to a rightward shift in the IC50 curve, as more enzyme is required to saturate the surface of the aggregates.[1]
-
Add a Decoy Protein: Including a high concentration of an unrelated protein, like Bovine Serum Albumin (BSA) at 0.1 mg/mL, in the assay buffer can mitigate the effects of aggregation.[3] The decoy protein can pre-saturate the aggregates, preventing them from sequestering the target enzyme.[3] Note that BSA should be added before the test compound.[3]
-
β-Lactamase Assay: Use a well-characterized counter-screen, such as the AmpC β-lactamase assay, to confirm promiscuous inhibition. Aggregators often inhibit this enzyme in a detergent-sensitive manner.[3][7]
-
Issue 3: My compound's activity is confirmed, but it fails in secondary or cell-based assays.
-
Possible Cause: The initial activity was an artifact of aggregation. Aggregation is primarily a phenomenon of in vitro biochemical assays, and such compounds are typically inactive in cell-based assays where they may not aggregate under different conditions or fail to penetrate cell membranes.
-
Troubleshooting Steps:
-
Review Primary Screen Data: Re-evaluate the primary HTS data in light of the potential for aggregation. Was a detergent used? How do the physical properties (e.g., lipophilicity, solubility) of the hit compare to known aggregators?
-
Biophysical Confirmation: Use orthogonal methods like DLS, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) to confirm aggregation and rule out specific binding to the target.[3] DLS is particularly effective for identifying particles in solution.[3]
-
Visualizing the Problem and Solution
Workflow for Identifying Aggregators
The following workflow illustrates a systematic approach to identifying and handling potential aggregation-based false positives during an HTS campaign.
Caption: A decision workflow for identifying aggregation-based false positives in HTS.
Mechanism of Aggregation-Based Inhibition
This diagram illustrates how monomers of a compound form aggregates above the CAC, which then non-specifically inhibit enzyme activity.
Caption: Mechanism of enzyme inhibition by compound aggregation.
Data Summary Tables
Table 1: Common Non-Ionic Detergents Used to Mitigate Aggregation
This table summarizes properties of detergents frequently used in biochemical assays to disrupt compound aggregates.
| Detergent | Abbreviation | Typical Assay Conc. (v/v) | Critical Micelle Conc. (CMC) |
| Triton X-100 | - | 0.005% - 0.1% | ~0.015% |
| Tween-20 | - | 0.005% - 0.1% | ~0.006% |
| Tween-80 | - | 0.005% - 0.1% | ~0.0013% |
| Brij-35 | - | 0.01% - 0.1% | ~0.009% |
| (Data synthesized from common laboratory practices and literature[3][11]) |
Table 2: Example Data for an Aggregating Imidazole Compound
This table shows hypothetical dose-response data for an aggregator in a standard enzymatic assay versus one containing a non-ionic detergent.
| Compound Conc. (µM) | % Inhibition (Standard Buffer) | % Inhibition (with 0.01% Triton X-100) |
| 0.1 | 2% | 1% |
| 1.0 | 8% | 3% |
| 5.0 | 45% | 5% |
| 10.0 | 85% | 12% |
| 25.0 | 98% | 15% |
| 50.0 | 99% | 18% |
| Calculated IC50 | ~4.5 µM | > 100 µM |
The dramatic rightward shift (>20-fold) in the IC50 value in the presence of detergent is a hallmark of an aggregation-based inhibitor.[3]
Key Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the bioactivity of an imidazole compound is due to non-specific inhibition caused by aggregation.[4]
Methodology:
-
Prepare Buffers: Prepare two identical sets of the final assay buffer. To one set, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01% (v/v).[4] Ensure thorough mixing.
-
Compound Dilution: Prepare serial dilutions of the imidazole test compound in a 96- or 384-well plate using a suitable solvent like DMSO.
-
Assay Setup: Run the bioactivity assay in parallel using both the standard buffer and the detergent-containing buffer. Add all other assay components (enzyme, substrate, cofactors) as per the primary assay protocol.
-
Data Acquisition: Incubate the plates and measure the assay signal (e.g., fluorescence, absorbance) as per the established protocol.
-
Analysis:
-
Calculate the percent inhibition for each compound concentration under both conditions.
-
Generate dose-response curves and calculate the IC50 (or EC50) values for the compound in the presence and absence of detergent.[4]
-
Interpretation: A significant reduction in potency (e.g., >10-fold increase in IC50) or a complete loss of activity in the detergent-containing buffer is strong evidence that the compound is an aggregator.[7]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly measure the size of particles formed by an imidazole compound in solution to confirm aggregation.[9][12]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the imidazole compound in the final assay buffer at the highest concentration tested in the bioassay and at least one sub-inhibitory concentration.[9]
-
Prepare a "buffer blank" control containing the same concentration of DMSO or other solvent used for the compound.
-
It is critical to filter or centrifuge all samples (e.g., 10-30 min at >6000 x g) to remove dust and extraneous particulates that can interfere with the measurement.[12]
-
-
DLS Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired temperature (typically the same temperature as the bioassay).
-
Use a suitable cuvette or multi-well plate compatible with the instrument.
-
-
Measurement:
-
First, measure the buffer blank to establish the baseline particle size distribution of the solution.
-
Next, measure the samples containing the imidazole compound. The instrument will shine a laser through the sample and measure the time-dependent fluctuations in scattered light intensity.[10]
-
-
Analysis:
-
The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and size distribution of particles in the solution.[12][13]
-
Interpretation: Compare the size distribution of the compound-containing samples to the buffer blank. The appearance of new, larger species (typically >50 nm in radius) that increase in intensity with compound concentration confirms the formation of aggregates.[1][9]
-
References
- 1. news-medical.net [news-medical.net]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. enovatia.com [enovatia.com]
Technical Support Center: Identifying and Mitigating Pan-Assay Interference Compounds (PAINS) with Thioamide Structures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and avoiding Pan-Assay Interference Compounds (PAINS) that feature thioamide structures. The resources below, presented in a question-and-answer format, address common issues and provide detailed experimental protocols to ensure the integrity of your screening data.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research, helping you to diagnose and resolve issues related to potential thioamide-based PAINS.
Question: My thioamide-containing compound shows activity in multiple, unrelated assays. How can I determine if it's a PAIN?
Answer:
Activity in multiple unrelated assays is a classic hallmark of a Pan-Assay Interference Compound (PAIN). Thioamide-containing molecules may exhibit this behavior through several mechanisms, most notably thiol reactivity. To investigate if your compound is a PAIN, a systematic approach involving a series of counter-screens is recommended. The following workflow can help you dissect the nature of your compound's activity.
Question: My assay contains thiol reagents (e.g., DTT, cysteine), and my thioamide compound's activity is inconsistent. What could be the issue?
Answer:
Thioamide-containing compounds can directly react with thiols in your assay buffer, leading to several complications. This reactivity can deplete the thiol reagents, altering the redox environment of the assay, or the compound itself may be modified, leading to inconsistent results. A key indicator of thiol reactivity is a significant change in the compound's IC50 value in the presence and absence of a strong reducing agent like DTT. An IC50 shift of more than 3-fold should raise concerns.[1]
Question: My fluorescence-based assay shows a strong signal with my thioamide compound, but the results are not reproducible in an orthogonal assay. What's happening?
Answer:
This is a strong indication of compound-induced autofluorescence. Many organic molecules, including those with heterocyclic ring systems often found with thioamides, can absorb light at one wavelength and emit it at another, mimicking a true positive signal in fluorescence-based assays.[2] It is crucial to perform an autofluorescence counter-screen to rule out this artifact.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A1: PAINS are chemical compounds that yield false-positive results in high-throughput screening (HTS) assays.[3] They tend to interact non-specifically with numerous biological targets or assay components rather than exhibiting specific, targeted activity.[3]
Q2: Why are thioamide-containing compounds a concern for PAINS?
A2: Thioamides possess a reactive functional group that can engage in several interference mechanisms. The sulfur atom can interact with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4] This reactivity can lead to non-specific covalent modification of proteins, disrupting their function and generating a false-positive signal. Additionally, some thioamide-containing heterocycles are known to be redox-active or can chelate metal ions, further contributing to assay interference.[5]
Q3: What are the most common thioamide-containing PAINS substructures?
A3: While a definitive, exhaustive list is challenging to compile, several thioamide-containing substructures have been identified as problematic. These are often flagged by computational filters used in drug discovery. It's important to note that not all compounds containing these substructures will be PAINS, but their presence should prompt further investigation.
| Substructure Family | Representative Examples | Potential Interference Mechanism |
| Thiadiazoles | 1,2,4-Thiadiazoles | Thiol reactivity, ring-opening reactions. |
| Benzothiadiazoles | Benzothiadiazole/Benzofurazan | Thiol reactivity via nucleophilic aromatic substitution. |
| Thioamides in Heterocycles | Thioamide analogs of Rhodanine | Aggregation, Michael acceptor reactivity.[6][7] |
Q4: How can I proactively avoid PAINS in my research?
A4: A multi-pronged approach is most effective:
-
Computational Filtering: Before screening, use computational filters to identify and flag potential PAINS in your compound library. Several free and commercial tools are available for this purpose.
-
Assay Design: Where possible, design assays to be less susceptible to common interference mechanisms. For example, including a non-ionic detergent like Triton X-100 can help mitigate issues with compound aggregation.
-
Systematic Counter-Screening: Implement a standard panel of counter-screens for all primary hits to identify common interference mechanisms early in the hit validation process.
Experimental Protocols
Below are detailed methodologies for key experiments to identify and characterize PAINS with thioamide structures.
Thiol Reactivity Assay using DTNB (Ellman's Reagent)
This assay quantifies the reactivity of a compound with free thiol groups. A decrease in the concentration of the thiol-containing reagent in the presence of the test compound indicates reactivity.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[8]
Materials:
-
DTNB stock solution (e.g., 10 mM in DMSO)
-
Thiol-containing reagent (e.g., L-cysteine or glutathione) stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Protocol (96-well plate format):
-
Prepare a standard curve for the thiol reagent:
-
Perform serial dilutions of the thiol reagent stock solution in assay buffer to create a range of concentrations (e.g., 0 to 100 µM).
-
Add a fixed concentration of DTNB (e.g., 100 µM final concentration) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Assay for compound reactivity:
-
In separate wells, add the assay buffer and the thiol reagent at a concentration that falls within the linear range of your standard curve (e.g., 50 µM).
-
Add the test compound at various concentrations (e.g., 0 to 100 µM). Include a DMSO-only control.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add DTNB to a final concentration of 100 µM.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the remaining thiol concentration for each compound concentration using the standard curve.
-
A concentration-dependent decrease in thiol concentration indicates that the compound is thiol-reactive.
-
Detergent-Based Aggregation Assay
This assay helps to determine if a compound's activity is due to the formation of aggregates. The presence of a non-ionic detergent will typically disrupt these aggregates and reduce or eliminate the compound's apparent activity.
Principle: Compound aggregates can non-specifically sequester and inhibit proteins. The addition of a detergent, such as Triton X-100, at a concentration above its critical micelle concentration, can prevent the formation of these aggregates. A significant decrease in inhibition in the presence of the detergent suggests an aggregation-based mechanism.
Materials:
-
Assay buffer (compatible with your primary assay)
-
Assay buffer containing 0.01% (v/v) Triton X-100
-
Target enzyme and substrate for your primary assay
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Perform your primary enzyme inhibition assay in parallel under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Assay buffer containing 0.01% Triton X-100.
-
-
For both conditions, prepare wells with the target enzyme and buffer.
-
Add serial dilutions of your test compound to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme and compound for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration under both conditions.
-
Plot the dose-response curves for both conditions.
-
A significant rightward shift in the IC50 curve or a substantial decrease in the maximum inhibition in the presence of Triton X-100 is indicative of compound aggregation.
-
Autofluorescence Counter-Screen
This protocol is designed to measure the intrinsic fluorescence of a test compound under the same conditions as the primary assay.
Principle: By measuring the fluorescence of the compound in the absence of the assay's biological components and fluorophore, one can determine if the compound itself is contributing to the signal.
Materials:
-
Assay buffer from your primary fluorescence-based assay
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of your test compound in the assay buffer in the 96-well plate. Cover a concentration range similar to that used in your primary assay.
-
Include wells with assay buffer and DMSO only as a negative control.
-
Set the fluorescence plate reader to the same excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis:
-
Subtract the average fluorescence of the DMSO-only control wells from the fluorescence readings of the compound-containing wells.
-
A concentration-dependent increase in fluorescence intensity indicates that the compound is autofluorescent at the tested wavelengths.
-
By employing these troubleshooting strategies and experimental protocols, researchers can confidently identify and triage thioamide-containing compounds that act as PAINS, ensuring that downstream drug discovery efforts are focused on true, tractable hits.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Degradation of Thioamide-Containing Compounds in Biological Media
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of thioamide-containing compounds. It provides troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question: I am observing rapid, non-enzymatic degradation of my thioamide compound in the control incubations of my metabolic stability assay. What could be the cause and how can I prevent it?
Answer: Thioamide compounds can be susceptible to chemical instability, particularly hydrolysis, in aqueous media.[1] Here are some potential causes and solutions:
-
pH of the Incubation Buffer: Thioamides can hydrolyze under both acidic and alkaline conditions. Ensure your buffer pH is maintained around 7.4. Consider performing a pH stability profile of your compound to identify its optimal pH range for stability.
-
Solvent Choice: While organic solvents are often used to prepare stock solutions, some, like methanol, can be nucleophilic and react with the thioamide group, especially at elevated temperatures.[1] Acetonitrile is often a more suitable choice. It is also advisable to keep the final concentration of the organic solvent in the incubation mixture low (typically <1%).
-
Temperature: Degradation rates increase with temperature. While metabolic assays are conducted at 37°C, ensure your compound is not exposed to high temperatures during storage or sample preparation. Storing stock solutions at low temperatures is recommended.[1]
-
Light Sensitivity: Some compounds are photosensitive. Protect your samples from light by using amber vials and minimizing exposure to ambient light during experiments.
Question: My thioamide S-oxide metabolite appears to be unstable and difficult to quantify accurately using LC-MS/MS. What are the best practices for its analysis?
Answer: Thioamide S-oxides are known to be reactive intermediates and can be challenging to quantify.[2] Consider the following to improve your analysis:
-
Sample Handling: Minimize sample processing time and keep samples at a low temperature (e.g., on ice or in a cooled autosampler) to prevent degradation.
-
LC-MS/MS Parameters: Optimize your mass spectrometry parameters for the S-oxide. This includes selecting appropriate precursor and product ions and optimizing collision energy. Due to their polarity, S-oxides may require different chromatographic conditions than the parent thioamide. A well-chosen internal standard is crucial for accurate quantification.
-
Back-reduction: Thioamide S-oxides can be reduced back to the parent thioamide in vitro.[2] This can lead to an underestimation of the S-oxide concentration and an overestimation of the parent compound's stability. Quenching the reaction effectively and analyzing the samples promptly is crucial.
-
Standard Availability: If a synthetic standard for the S-oxide is not available, relative quantification can be performed. However, for accurate quantification, a stable, isotopically labeled internal standard is ideal.
Question: I suspect my thioamide compound is forming reactive metabolites, but I am unable to detect them directly. How can I confirm their formation?
Answer: Reactive metabolites are often too short-lived to be detected directly. Their presence is typically inferred by trapping them with nucleophilic reagents to form stable adducts that can be analyzed by LC-MS/MS.
-
Trapping Agents for Soft Electrophiles: Glutathione (GSH) is the most common trapping agent for soft electrophiles, which are often generated from thioamides.[3]
-
Trapping Agents for Hard Electrophiles: If the formation of hard electrophiles like iminium ions is suspected, trapping agents such as sodium cyanide (NaCN) or semicarbazide can be used.[3][4][5]
-
Experimental Setup: The trapping agent is added to the in vitro incubation system (e.g., liver microsomes or hepatocytes) along with the test compound and cofactors. The resulting stable adducts are then identified by searching for their expected mass and fragmentation patterns in the LC-MS/MS data.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for thioamide degradation in biological systems?
A1: The primary metabolic pathway for thioamides is S-oxidation, which is catalyzed by two main enzyme superfamilies: the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[6] This initial oxidation leads to the formation of a thioamide S-oxide (sulfine), which is often a reactive intermediate.[2] This can be followed by a second oxidation to a highly reactive thioamide S,S-dioxide (sulfene), which can covalently bind to cellular macromolecules.[2]
Q2: How can I determine the relative contribution of FMOs and CYPs to the metabolism of my thioamide compound?
A2: You can use a combination of specific inhibitors and heat inactivation in your in vitro assays:
-
CYP Inhibition: Use a general CYP inhibitor like 1-aminobenzotriazole (1-ABT) or specific inhibitors for different CYP isoforms.
-
FMO Inactivation: FMOs are heat-labile. Pre-incubating liver microsomes at a specific temperature (e.g., 50°C for a short period) can selectively inactivate FMOs while retaining most CYP activity.
-
Comparing Results: By comparing the degradation rate of your compound in the presence and absence of these inhibitors or after heat treatment, you can estimate the relative contributions of FMOs and CYPs.
Q3: What is the significance of forming reactive metabolites from thioamide-containing drugs?
A3: The formation of reactive metabolites is a significant concern in drug development as they can covalently bind to cellular proteins and other macromolecules, leading to idiosyncratic adverse drug reactions (IDRs), such as hepatotoxicity.[2] The thioamide S,S-dioxide is a particularly reactive species that can acylate proteins.[2] Understanding the bioactivation potential of a thioamide-containing compound is crucial for assessing its safety profile.
Quantitative Data Summary
The following tables summarize key quantitative data for the degradation of representative thioamide-containing compounds in biological media.
Table 1: Pharmacokinetic Parameters of Ethionamide
| Parameter | Value | Biological Matrix | Reference |
| Half-life (t½) | ~2-3 hours | Human Plasma | [7] |
| Time to maximum concentration (Tmax) | 0.75 hours (median) | Human Plasma | [7] |
| Protein Binding | ~30% | Human Plasma | [7] |
Table 2: Pharmacokinetic Parameters of Propylthiouracil (PTU)
| Parameter | Value | Biological Matrix | Reference |
| Half-life (t½) | ~1-2 hours | Human Plasma | [7][8] |
| Bioavailability | 80-95% | Oral Administration | [8] |
| Protein Binding | ~80-85% | Human Plasma | [9] |
| Metabolism | Primarily hepatic (glucuronidation) | Liver | [9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is a standard method to assess the metabolic stability of a thioamide-containing compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in acetonitrile).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and the test compound (final concentration typically 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Trapping of Reactive Metabolites with Glutathione (GSH)
This protocol is designed to trap and identify reactive electrophilic metabolites.
-
Preparation of Reagents:
-
Follow the same initial steps as in Protocol 1 for preparing the test compound, liver microsomes, and NADPH-regenerating system.
-
Prepare a stock solution of glutathione (GSH) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes, the test compound, and GSH (final concentration typically 1-5 mM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Processing:
-
Process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS, specifically looking for the expected mass of the GSH-adduct(s) of the parent compound and its potential metabolites.
-
Perform tandem mass spectrometry (MS/MS) on the candidate adduct ions to confirm their structure.
-
Visualizations
Caption: Metabolic activation pathway of thioamide compounds.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Troubleshooting logic for thioamide degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trapping method for semi-quantitative assessment of reactive metabolite formation using [35S]cysteine and [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Assay Interference from Fluorescent Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and reduce assay interference caused by fluorescent imidazole derivatives.
Troubleshooting Guide
This guide provides a systematic approach to addressing specific issues you may encounter during your experiments.
Issue 1: My assay shows unexpectedly high background fluorescence after adding my imidazole-based test compound.
This is a common problem, often due to the intrinsic fluorescence (autofluorescence) of the test compound. Here’s how to troubleshoot it:
Step 1: Confirm Compound Autofluorescence
The first step is to determine if your test compound is the source of the high background signal.
Experimental Protocol: Autofluorescence Check
-
Preparation:
-
Prepare a multi-well plate (e.g., 96-well, black, clear-bottom) with the following:
-
Wells A: Assay buffer + your imidazole derivative at the highest concentration used in your experiment.
-
Wells B: Assay buffer only (blank).
-
Wells C (Optional): Assay buffer + vehicle control (e.g., DMSO).
-
-
-
Measurement:
-
Read the fluorescence of the plate using the same excitation and emission wavelengths, gain settings, and instrument as your main assay.
-
-
Analysis:
-
Subtract the average signal of the blank wells (B) from the compound wells (A).
-
A significantly higher signal in the compound wells compared to the blank and vehicle controls confirms that your imidazole derivative is autofluorescent under the assay conditions.[1]
-
Step 2: Mitigate Autofluorescence
If autofluorescence is confirmed, consider the following strategies:
| Mitigation Strategy | Description | Considerations |
| Data Correction | Subtract the background fluorescence from the compound-only wells from your experimental wells. | This is a simple correction but may not be accurate if the compound's fluorescence is altered by interactions with assay components. |
| Use Red-Shifted Dyes | Switch to a fluorescent probe in your assay that excites and emits at longer wavelengths (e.g., >600 nm).[1] Autofluorescence from many organic compounds is more pronounced in the blue-green spectral region.[1] | Ensure your plate reader or imager is sensitive in the far-red spectrum. |
| Time-Resolved Fluorescence (TRF) | If your instrumentation supports it, use TRF assays. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence from the interfering compound to decay before measuring the signal from the long-lived lanthanide-based probe. | Requires specific TRF-compatible reagents and instrumentation. |
| Kinetic Mode Reading | Instead of an endpoint reading, measure the fluorescence signal over time. The initial fluorescence from the compound will likely be constant and can be subtracted as background from the change in signal over the course of the reaction.[2] | This is only applicable for kinetic assays where the signal changes over time. |
Logical Workflow for Addressing High Background Fluorescence
Caption: Workflow for troubleshooting high background fluorescence.
Issue 2: My assay signal is unexpectedly low in the presence of my imidazole derivative, suggesting inhibition, but I'm not sure if it's a real effect.
A decrease in signal could be due to true inhibition of the biological target or an artifact such as fluorescence quenching.
Step 1: Test for Fluorescence Quenching
Quenching occurs when the test compound absorbs the energy from the excited fluorophore, reducing the emitted light.[1][2]
Experimental Protocol: Quenching Assay
-
Preparation:
-
In a multi-well plate, prepare the following:
-
Wells A: Assay buffer + your fluorescent probe/product + varying concentrations of your imidazole derivative.
-
Wells B: Assay buffer + your fluorescent probe/product (positive control).
-
Wells C: Assay buffer only (blank).
-
-
-
Measurement:
-
Read the fluorescence of the plate using the assay's standard settings.
-
-
Analysis:
-
Subtract the blank signal from all wells.
-
A concentration-dependent decrease in fluorescence in the presence of your compound (Wells A) compared to the positive control (Wells B) indicates quenching.[1]
-
Step 2: Address Quenching Interference
If quenching is observed, consider these approaches:
| Mitigation Strategy | Description | Considerations |
| Use an Orthogonal Assay | Confirm the biological activity using an assay with a different detection method that is not based on fluorescence (e.g., absorbance, luminescence, or a label-free technology).[3] This is the most robust method to confirm a true biological hit. | May require developing a new assay. |
| Change the Fluorophore | The quenching effect is specific to the interaction between the quencher (your compound) and the fluorophore. A different fluorescent probe may not be quenched by your imidazole derivative. | Requires re-optimization of the assay with the new probe. |
| Reduce Compound Concentration | If feasible for your dose-response curve, use lower concentrations of the test compound to minimize the quenching effect. | May not be possible if high concentrations are needed to observe the biological effect. |
Decision Tree for Investigating Signal Decrease
Caption: Decision-making process for a decreased assay signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of assay interference by fluorescent compounds?
A1: The two main mechanisms are:
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as the assay's fluorophore, leading to an artificially high signal and potential false positives.[1][2]
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the light emitted by it, resulting in a decreased signal and potential false negatives.[1][2] This can also occur through the "inner filter effect," which is particularly problematic at high compound concentrations.[3]
Q2: Are imidazole derivatives known to be problematic in fluorescence assays?
A2: Imidazole is a common scaffold in biologically active compounds and is also a component of many fluorescent probes.[4] While not all imidazole derivatives are fluorescent, the presence of conjugated aromatic systems, which are common in this class of compounds, can confer fluorescent properties.[5] Therefore, it is crucial to empirically test each specific imidazole derivative for its potential to interfere in your assay.
Q3: How can I proactively design my assay to minimize interference from fluorescent compounds?
A3: A key strategy is to "red-shift" your assay by using fluorophores that are excited by and emit light at longer wavelengths (e.g., in the red or far-red spectrum, >600 nm).[2] Many interfering compounds fluoresce in the blue-green region, so moving your detection window away from this area can significantly reduce the chances of interference.[1][2]
Q4: What is spectral overlap and how can it affect my results with imidazole derivatives?
A4: Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore (e.g., your imidazole compound) overlaps with the emission spectrum of another fluorophore in your assay.[6] This can lead to the signal from the interfering compound being detected in the channel intended for your assay probe, causing inaccurate results. Using fluorophores with distinct, well-separated emission spectra and appropriate emission filters can help minimize this.
Q5: Could my imidazole derivative be a Pan-Assay Interference Compound (PAIN)?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms. While some fluorescent compounds can be flagged as PAINS, it's important to note that not all fluorescent molecules are PAINS, and not all PAINS are fluorescent.[7] If your imidazole derivative is active across multiple, unrelated assays, it may be acting as a PAIN. This often involves mechanisms beyond simple fluorescence interference, such as chemical reactivity or aggregation.[7][8]
Data Summary: Spectral Properties of Common Fluorophores
To aid in assay design and the selection of red-shifted dyes, the following table summarizes the spectral properties of some common fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range |
| DAPI | 358 | 461 | Blue |
| Alexa Fluor 488 | 495 | 519 | Green |
| Fluorescein (FITC) | 494 | 518 | Green |
| Rhodamine | 552 | 575 | Orange |
| Alexa Fluor 594 | 590 | 617 | Red |
| Cy5 | 649 | 670 | Far-Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
Data compiled from various sources. Exact wavelengths can vary slightly depending on the environment (e.g., pH, solvent).
Signaling Pathway Diagram: General Mechanism of Fluorescence Interference
Caption: Mechanisms of assay interference by fluorescent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyScope [myscope.training]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
Validation & Comparative
Comparative Potency Analysis of β-Catenin Inhibitors: A Focus on N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide
A comprehensive comparison of the inhibitory potency of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide against other known inhibitors of the β-catenin signaling pathway is presented. Due to the absence of publicly available biological activity data for 4-(1H-Imidazol-1-yl)benzenecarbothioamide, this guide focuses on a structurally related compound with a well-defined biological target to provide a relevant and data-supported comparison for researchers in drug discovery.
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the potency of a novel β-catenin inhibitor, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, with other established inhibitors of this pathway.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide and other known β-catenin inhibitors were evaluated against colon cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for potency.
| Compound | Target Cell Line | IC50 (µM) |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | SW480 | 2 |
| HCT116 | 0.12 | |
| ICG-001 | SW480 | 10.5 |
| CWP232228 | HCT-116 | 0.047 |
Experimental Protocols
The following methodologies were employed to determine the inhibitory potency of the compared compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: SW480 and HCT116 human colon cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, ICG-001, CWP232228) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Wnt/β-Catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is the target of the inhibitors discussed. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
Caption: Canonical Wnt/β-Catenin Signaling Pathway.
A Comparative Analysis of Anticancer Activity: Benzimidazole Analogues Versus 4-(1H-Imidazol-1-yl)benzenecarbothioamide
In the landscape of anticancer drug discovery, heterocyclic compounds are a cornerstone of medicinal chemistry, with benzimidazole and imidazole scaffolds being particularly prominent. This guide provides a comparative overview of the anticancer activities of well-researched benzimidazole analogues against the less-characterized 4-(1H-Imidazol-1-yl)benzenecarbothioamide. While extensive data highlights the potent and diverse anticancer mechanisms of benzimidazole derivatives, a significant gap in publicly available research exists for this compound, precluding a direct, data-driven comparison.
This document will first summarize the substantial evidence supporting the anticancer efficacy of various benzimidazole analogues, detailing their mechanisms of action, and presenting quantitative data from experimental studies. Subsequently, it will address the current lack of specific data for this compound, while contextualizing the broader potential of imidazole-based compounds in oncology.
Benzimidazole Analogues: A Multi-Targeted Approach to Cancer Therapy
Benzimidazole, a fused ring system of benzene and imidazole, is a versatile pharmacophore due to its structural similarity to naturally occurring purine nucleotides.[1] This allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a variety of anticancer effects.[1][2]
The primary mechanisms of action for benzimidazole-based anticancer agents include:
-
Microtubule Disruption: Several benzimidazole derivatives, such as mebendazole and albendazole, function by inhibiting tubulin polymerization, a critical process for cell division.[2][3] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[2][3][4]
-
Enzyme Inhibition: These compounds are known to inhibit key enzymes involved in cancer progression, including topoisomerases (which manage DNA topology), protein kinases (involved in signaling pathways), and poly(ADP-ribose) polymerase (PARP) (involved in DNA repair).[1][5]
-
DNA Intercalation and Damage: Some analogues can insert themselves into the DNA structure or cause DNA damage, leading to cell cycle arrest and apoptosis.[1][6]
-
Inhibition of Signaling Pathways: Benzimidazole derivatives can disrupt critical cancer-promoting signaling pathways like the PI3K/AKT and MAPK pathways.[2]
-
Antiangiogenesis: They can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[4]
-
Epigenetic Modulation: Some derivatives act as histone deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth.[7]
The versatility of the benzimidazole scaffold allows for the development of hybrid molecules that can exert dual or multiple antiproliferative activities, potentially overcoming drug resistance.[4]
Quantitative Analysis of Benzimidazole Analogue Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzimidazole analogues against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9g (a 2-arylamino-1H-benzo[d]imidazole derivative) | HCT-116 | Colon Carcinoma | 0.18 ± 0.03 | [8] |
| MCF-7 | Breast Adenocarcinoma | 0.43 ± 0.05 | [8] | |
| HeLa | Cervical Carcinoma | 0.71 ± 0.08 | [8] | |
| HepG2 | Hepatocellular Carcinoma | 0.63 ± 0.09 | [8] | |
| Compound 12l (a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide) | V600E BRAF | Kinase Inhibition | 0.49 | [4] |
| Compound 6c (a (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-benzylidenebenzohydrazide) | HCT-116 | Colon Carcinoma | 7.82 - 10.21 | [7] |
| Compound 6i (a (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-benzylidenebenzohydrazide) | HepG2 | Hepatocellular Carcinoma | 7.82 - 10.21 | [7] |
| Compound 12b (a novel 1H-benzo[d]imidazole derivative) | Topoisomerase I | Enzyme Inhibition | 16 | [9] |
| CTL-12 (a (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative) | FASN | Enzyme Inhibition | 2.5 ± 0.25 | [10] |
This compound: An Unexplored Candidate
In contrast to the extensive body of research on benzimidazoles, there is a notable absence of specific studies detailing the synthesis, anticancer evaluation, or mechanism of action of this compound in publicly accessible scientific literature.
While general searches reveal that imidazole-based thioamides and other imidazole derivatives are being investigated for their anticancer properties, no quantitative data (such as IC50 values) or detailed experimental protocols for the specific compound could be retrieved.[2][3][11] Research on related compounds suggests that the imidazole scaffold is a valuable component in the design of new anticancer agents, often acting as tubulin polymerization inhibitors or kinase inhibitors.[3] For instance, some imidazole-chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.
Experimental Protocols
A common method for evaluating the in vitro anticancer activity of these compounds is the MTT assay, which measures cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., benzimidazole analogues). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Benzimidazole analogues often exert their effects by modulating key signaling pathways that control cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in many cancers.
References
- 1. View of A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity [eurjchem.com]
- 2. Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I) Complexes Bearing a CH3-Substituted Thiadiazole-Based Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kinase Selectivity Profile of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: Data Not Available
Extensive searches of scientific literature and databases did not yield any specific information on the kinase selectivity profile of the compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide . No published experimental data was found detailing its inhibitory activity against a panel of kinases.
This suggests that the compound may not have been extensively studied as a kinase inhibitor, or the research has not been made publicly available. Therefore, a direct comparison guide on the kinase selectivity of this compound cannot be provided at this time.
Alternative Compounds with Imidazole Scaffolds
For researchers interested in the potential of imidazole-containing molecules as kinase inhibitors, several structurally related compounds have been characterized. Below is a summary of the kinase selectivity profiles for two such examples, providing insights into how the imidazole scaffold can be incorporated into potent and selective kinase inhibitors.
Comparison of Alternative Imidazole-Containing Kinase Inhibitors
This section provides a comparative analysis of two distinct imidazole-based compounds that have been evaluated for their kinase inhibitory activity.
A 2,4-Disubstituted Imidazole Carboxamide as a Selective TAK1 Inhibitor
A novel 2,4-disubstituted imidazole carboxamide has been identified as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in inflammatory and cancer pathways.
Table 1: Kinase Selectivity Profile of Imidazole 22
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| TAK1 | >99% | <0.1 |
| ABL1(H369P) | >65% | Not Reported |
| EIF2AK1 | >65% | Not Reported |
| TNK2 | >65% | Not Reported |
| YANK1 | >65% | Not Reported |
| Other 463 kinases | <65% | Not Reported |
Data sourced from a high-throughput kinase screen.[1]
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)
The biochemical potency of the imidazole compound was determined using a LanthaScreen™ biochemical kinase inhibition assay. The assay measures the inhibition of TAK1-TAB1 fusion protein in the presence of 10 µM ATP. Staurosporine was used as a positive control. The assay quantifies the amount of phosphorylated substrate after the kinase reaction, and the IC₅₀ value is calculated from the dose-response curve.[1]
Experimental Workflow for Kinase Profiling
Caption: Workflow for determining the potency and selectivity of a kinase inhibitor.
Phenylacetamide with a 1H-Imidazol-5-one Moiety as a Multi-Kinase Downregulator
A phenylacetamide derivative containing a 1H-imidazol-5-one moiety, KIM-161, has demonstrated potent anticancer activity by downregulating multiple kinases within cancer cells.
Table 2: Kinase Downregulation Profile of KIM-161 in HL60 Cells
| Kinase Family/Pathway | Effect |
| BRK Family | Downregulated |
| FLT Family | Downregulated |
| JAK Family | Downregulated |
| ERK1/2 Signaling | Strongly Suppressed |
| GSK-3α/β Signaling | Strongly Suppressed |
| HSP27 Signaling | Strongly Suppressed |
| STAT2 Signaling | Strongly Suppressed |
| AMPKα1 Phosphorylation | Downregulated |
Data from a phosphokinase array profiling study.[2]
Experimental Protocol: Phosphokinase Array
The effect of KIM-161 on kinase activity was assessed using a PamChip® tyrosine kinase microarray. HL60 leukemia cells were treated with the compound for 48 hours. The cell lysate was then incubated with the microarray, which contains peptides specific for 143 tyrosine kinases. The phosphorylation of these peptides, indicating kinase activity, was measured and compared to untreated control cells to determine the change in kinase activity.[2]
Signaling Pathway Visualization
Caption: Effect of KIM-161 on various kinase families and signaling pathways.
References
Comparative Analysis of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide Activity in Colorectal Cancer Cell Lines
This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of imidazole derivatives. It summarizes the cytotoxic activity of Compound 25 in different colorectal cancer cell lines and provides an overview of the relevant experimental protocols and the targeted signaling pathway.
Data Presentation: Cytotoxic Activity of Compound 25
The in vitro efficacy of Compound 25 was evaluated against two human colorectal carcinoma cell lines, SW480 and HCT116. The compound demonstrated potent growth-inhibitory effects in both cell lines, with a notably higher potency in the HCT116 line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25) | SW480 | 2.0[1][2] |
| HCT116 | 0.12[1][2] |
Experimental Protocols
The following describes a general methodology for determining the IC50 values presented above, based on standard cell viability assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Cancer cells (e.g., SW480, HCT116) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Compound 25). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[4]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway Analysis
Compound 25 has been identified as a novel and potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[6][7][8]
Mechanism of Action
In the "off-state" (absence of a Wnt ligand), a destruction complex composed of APC, Axin, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[6][7] This keeps cytoplasmic levels of β-catenin low.
In the "on-state" (presence of a Wnt ligand), the ligand binds to Frizzled (Fz) receptors and LRP5/6 co-receptors.[7] This leads to the disruption of the destruction complex, stabilizing β-catenin. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation.[6][9]
Compound 25 exerts its anticancer effect by inhibiting this pathway, which leads to a reduction in Wnt-dependent transcription and consequently suppresses cancer cell proliferation.[1][2]
Caption: Inhibition of the Wnt/β-catenin pathway by Compound 25.
References
- 1. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Comparison of Orthogonal Assays for Confirming the Biological Activity of 4-(1H-Imidazol-1-yl)benzenecarbothioamide as a p38α MAPK Inhibitor
This guide provides a comparative overview of orthogonal experimental approaches to validate the biological activity of the novel compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide, hereafter referred to as Compound A. Based on its structural features, particularly the imidazole moiety, a primary hypothesized mechanism of action is the inhibition of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory stimuli.
To rigorously confirm this activity, a series of orthogonal assays are essential. This guide compares Compound A to two well-characterized p38α MAPK inhibitors, SB203580 and Losmapimod, across a multi-tiered validation workflow that includes biochemical, target engagement, and functional cellular assays.
p38α MAPK Signaling Pathway
Caption: The p38α MAPK signaling cascade and the hypothesized point of inhibition by Compound A.
Quantitative Data Summary
The following table summarizes the potency of Compound A in comparison to established p38α MAPK inhibitors across a panel of orthogonal assays. The data presented for Compound A is hypothetical but represents a realistic profile for a novel inhibitor.
| Assay Type | Parameter Measured | Compound A (Hypothetical) | SB203580 | Losmapimod |
| Biochemical Assay | Direct p38α Kinase Inhibition (IC₅₀) | 75 nM | 50 nM | 15 nM |
| Target Engagement | Cellular p38α Binding (NanoBRET IC₅₀) | 150 nM | 120 nM | 45 nM |
| Downstream Signaling | Inhibition of MK2 Phosphorylation (Cellular IC₅₀) | 200 nM | 180 nM | 70 nM |
| Functional Output | Inhibition of TNF-α Production (Cellular IC₅₀) | 350 nM | 300 nM | 150 nM |
Orthogonal Assay Workflow
A multi-step, orthogonal approach is critical to validate a compound's mechanism of action, moving from direct target interaction to functional cellular outcomes. This workflow ensures that the observed biological effect is a direct result of on-target activity.
Caption: Workflow illustrating the orthogonal assay strategy to confirm the activity of Compound A.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical p38α Kinase Assay
-
Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human p38α.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are added. Phosphorylation brings the europium and APC into proximity, generating a FRET signal.
-
Methodology:
-
Reactions are performed in 384-well plates. Each well contains kinase buffer, 5 nM active recombinant p38α, 100 nM biotinylated substrate peptide (e.g., Biotin-P38tide), and 10 µM ATP.
-
Compounds (Compound A, SB203580, Losmapimod) are serially diluted in DMSO and added to the wells to achieve a final concentration range from 1 nM to 100 µM.
-
The reaction is initiated by adding ATP and incubated for 60 minutes at room temperature.
-
A stop/detection solution containing EDTA, the europium-labeled antibody, and streptavidin-APC is added.
-
The plate is incubated for another 60 minutes at room temperature.
-
The TR-FRET signal is read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission signals (665/615) is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
-
Cellular Target Engagement (NanoBRET Assay)
-
Objective: To confirm that Compound A directly binds to p38α within a live cellular environment.
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuciferase (NLuc)-p38α fusion protein (donor) and a cell-permeable fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
-
Methodology:
-
HEK293 cells are transiently transfected with a vector expressing NLuc-p38α.
-
Transfected cells are plated in 96-well white plates.
-
Cells are treated with serial dilutions of the test compounds for 2 hours.
-
The NanoBRET tracer is added to all wells at its predetermined optimal concentration, and the NanoGlo substrate is added immediately after.
-
The plate is read within 10 minutes on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
The BRET ratio (acceptor emission/donor emission) is calculated.
-
IC₅₀ values are generated by plotting the BRET ratio against the log of the compound concentration.
-
Downstream Signaling (MK2 Phosphorylation Assay)
-
Objective: To measure the effect of the compounds on the phosphorylation of MK2, a direct substrate of p38α.
-
Principle: An in-cell Western or ELISA-based assay is used to quantify the levels of phosphorylated MK2 (p-MK2) relative to total MK2 in cells stimulated to activate the p38α pathway.
-
Methodology:
-
THP-1 human monocytic cells are seeded in 96-well plates and differentiated into macrophages by treatment with PMA for 48 hours.
-
Cells are pre-incubated with serial dilutions of the test compounds for 1 hour.
-
The p38α pathway is activated by stimulating the cells with 100 ng/mL lipopolysaccharide (LPS) for 30 minutes.
-
Cells are immediately fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Cells are incubated with primary antibodies against phospho-MK2 (Thr334) and total MK2.
-
Following washing, cells are incubated with species-specific secondary antibodies conjugated to distinct infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
The plate is scanned on an infrared imaging system.
-
The integrated intensity of the p-MK2 signal is normalized to the total MK2 signal. IC₅₀ values are calculated based on the inhibition of the LPS-induced p-MK2 signal.
-
Functional Cellular Assay (TNF-α Production)
-
Objective: To determine if the inhibition of the p38α pathway by the compounds translates into a functional anti-inflammatory effect.
-
Principle: The assay measures the production and release of the pro-inflammatory cytokine TNF-α from LPS-stimulated monocytes, a process known to be regulated by the p38α-MK2 axis.
-
Methodology:
-
Differentiated THP-1 cells (as described above) are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of the test compounds for 1 hour.
-
Cells are stimulated with 100 ng/mL LPS for 4 hours to induce TNF-α production.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Absorbance is read on a plate reader, and TNF-α concentrations are interpolated from a standard curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition of TNF-α production against the log of the compound concentration.
-
Head-to-Head Comparison: 4-(1H-Imidazol-1-yl)benzenecarbothioamide and Epacadostat as Potential Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 4-(1H-Imidazol-1-yl)benzenecarbothioamide and the well-characterized reference compound, Epacadostat (INCB024360), as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.
Disclaimer: As of the latest literature review, specific experimental data on the IDO1 inhibitory activity of this compound is not publicly available. The data presented for this compound is hypothetical and serves as a placeholder to illustrate the structure of this comparative guide. The data for the reference compound, Epacadostat, is based on published scientific literature.
Compound Overview
This compound: This compound features a 4-(1H-imidazol-1-yl)phenyl core structure with a thioamide functional group. The presence of the imidazole moiety is common in a number of known IDO1 inhibitors, suggesting that this compound may interact with the heme cofactor in the active site of the enzyme. The thioamide group, a bioisostere of the amide group, can influence the compound's chemical properties and biological activity.
Epacadostat (INCB024360): Epacadostat is a potent and highly selective, orally bioavailable inhibitor of IDO1 that has been extensively evaluated in clinical trials.[1][2][3][4] It is a competitive inhibitor that interacts with the heme cofactor of the IDO1 enzyme.[3] Its chemical structure includes a hydroxyamidine, a furazan, and a sulfamide moiety.[5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for Epacadostat and provide a template for the evaluation of this compound.
Table 1: Enzymatic and Cellular IDO1 Inhibitory Activity
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (HeLa cells, nM) |
| This compound | Not Available | Not Available |
| Epacadostat (INCB024360) | ~71.8 | ~7.4 - 10 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile
| Compound | Selectivity for IDO1 over IDO2 | Selectivity for IDO1 over TDO |
| This compound | Not Available | Not Available |
| Epacadostat (INCB024360) | >1000-fold | >1000-fold[6] |
Selectivity is crucial to minimize off-target effects. IDO2 and TDO (Tryptophan 2,3-dioxygenase) are other enzymes involved in tryptophan metabolism.
Mechanism of Action and Signaling Pathway
IDO1 catalyzes the rate-limiting step in the conversion of tryptophan to kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and natural killer (NK) cells and promote the differentiation of regulatory T cells (Tregs), leading to immune tolerance of the tumor. Inhibition of IDO1 is intended to reverse this immunosuppressive effect and restore anti-tumor immunity.
Caption: IDO1 pathway and the role of its inhibitors.
Experimental Protocols
Recombinant Human IDO1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology:
-
Reagents and Materials: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, potassium phosphate buffer (pH 6.5), and the test compound.
-
Procedure: a. The assay is performed in a 96-well plate. b. A reaction mixture is prepared containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase. c. The test compound, at various concentrations, is added to the wells. d. The reaction is initiated by the addition of L-tryptophan and the IDO1 enzyme. e. The plate is incubated at 37°C for a specified time (e.g., 60 minutes). f. The reaction is stopped by the addition of trichloroacetic acid (TCA). g. The mixture is then incubated at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine. h. After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate. i. Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added, which reacts with kynurenine to produce a yellow-colored product.[7] j. The absorbance is measured at 480 nm using a microplate reader.
-
Data Analysis: The concentration of kynurenine is calculated from a standard curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.[8]
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[7][8]
-
Inhibitor Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and L-tryptophan.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using the same TCA and Ehrlich's reagent method described in the enzymatic assay.[7][8][9]
-
Data Analysis: The cellular IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in kynurenine production compared to the IFN-γ-stimulated control.
Caption: A typical workflow for a cell-based IDO1 inhibition assay.
Conclusion
Epacadostat is a well-documented, potent, and selective inhibitor of IDO1. Its extensive characterization provides a strong benchmark for the evaluation of new potential IDO1 inhibitors. While the structural features of this compound suggest potential for IDO1 inhibition, experimental validation is required to determine its potency, selectivity, and cellular activity. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation. Future studies should aim to generate the necessary data to complete a direct head-to-head comparison and to understand the therapeutic potential of this and similar novel chemical entities.
References
- 1. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. Epacadostat - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Investigating the Species-Specific Enzyme Inhibition of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: A Comparative Guide
In the landscape of drug discovery and development, the identification of selective enzyme inhibitors is paramount. This guide provides a comparative analysis of the potential enzyme inhibitory profile of 4-(1H-Imidazol-1-yl)benzenecarbothioamide, a compound of interest due to its structural motifs known to interact with various enzymatic targets. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information on structurally related compounds to hypothesize its likely target and compare its potential efficacy against established inhibitors.
Based on the presence of an imidazole ring and a thioamide group, it is proposed that this compound is a potential inhibitor of Nitric Oxide Synthase (NOS) . The imidazole moiety is a well-established pharmacophore in numerous NOS inhibitors, where it can coordinate with the heme iron in the enzyme's active site.[1][2] The thioamide group, an isostere of the amide bond, can enhance the inhibitory potency of compounds.
Comparison with Alternative Nitric Oxide Synthase (NOS) Inhibitors
Nitric Oxide Synthase exists in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). The development of isoform-selective inhibitors is a key objective in treating various pathologies, from neurodegenerative diseases to inflammatory conditions. A comparison of this compound (hypothetical data) with known NOS inhibitors is presented below.
Table 1: Comparison of IC50 Values for Various NOS Inhibitors Across Different Species
| Inhibitor | Target Isoform(s) | Species | IC50/Ki Value (µM) | Reference |
| This compound | Hypothesized: nNOS/iNOS | - | Not Determined | - |
| L-NMMA (NG-Monomethyl-L-arginine) | Pan-NOS | - | IC50: 4.1 (for nNOS) | [3] |
| L-NAME (NG-Nitro-L-arginine methyl ester) | Pan-NOS | Bovine (nNOS), Human (eNOS), Murine (iNOS) | Ki: 0.015 (nNOS), 0.039 (eNOS), 4.4 (iNOS) | [3] |
| Aminoguanidine | iNOS selective | Mouse | IC50: 2.1 | [4] |
| 1400W | iNOS highly selective | - | Ki: 0.007 (human iNOS) | - |
| 7-Nitroindazole | nNOS selective | Bovine (eNOS) | IC50: 0.8 | [5] |
| 1-Phenylimidazole | iNOS selective | Bovine (eNOS) | IC50: 200 | [5] |
| Imidazole | Pan-NOS | Bovine (eNOS) | IC50: 50 | [5] |
| FR038251 | iNOS selective | Mouse (iNOS), Rat (nNOS), Bovine (eNOS) | IC50: 1.7 (iNOS), >65 (nNOS), >14 (eNOS) | [4] |
| FR038470 | iNOS selective | Mouse (iNOS), Rat (nNOS), Bovine (eNOS) | IC50: 8.8 (iNOS), >100 (nNOS), >25 (eNOS) | [4] |
Note: The inhibitory activity of this compound is hypothesized based on its structural similarity to known NOS inhibitors. Experimental validation is required.
Experimental Protocols
To experimentally determine the species-specific enzyme inhibition of this compound against NOS isoforms, the following methodologies are recommended.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the activity of NOS by monitoring the conversion of L-arginine to L-citrulline, which produces nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent, which detects nitrite (a stable product of NO oxidation).
Materials:
-
Purified recombinant NOS isoforms (e.g., human, mouse, rat nNOS, iNOS, eNOS)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
This compound and other inhibitors
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of the purified NOS isoforms in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, NADPH, BH4, Calmodulin (for nNOS and eNOS), and the NOS enzyme for each species being tested.
-
Inhibitor Addition: Add the various concentrations of the test compound or control inhibitors to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add L-arginine to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., an agent that denatures the enzyme).
-
Nitrite Detection: Add the Griess reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using the nitrite standards. Calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC50 value.
Visualizations
Nitric Oxide Synthase Signaling Pathway
The production of nitric oxide by NOS is a critical step in various signaling pathways. The following diagram illustrates the general mechanism of action.
Experimental Workflow for NOS Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against NOS.
References
- 1. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Does the thioamide group in 4-(1H-Imidazol-1-yl)benzenecarbothioamide improve efficacy over the amide?
A detailed analysis of the potential for the thioamide moiety in 4-(1H-Imidazol-1-yl)benzenecarbothioamide to enhance biological efficacy over its amide counterpart, 4-(1H-Imidazol-1-yl)benzamide, based on established principles of bioisosteric replacement and available experimental data for the amide analog.
Introduction
The substitution of an amide with a thioamide is a common bioisosteric replacement strategy in medicinal chemistry aimed at improving a compound's pharmacological profile.[1][2] This guide explores the potential advantages of the thioamide group in the context of the 4-(1H-Imidazol-1-yl)phenyl scaffold. While direct comparative experimental data for this compound is not publicly available, this document provides a comprehensive comparison based on the known biological activity of the corresponding amide and the well-documented physicochemical differences between amides and thioamides.
Physicochemical Properties: Amide vs. Thioamide
The replacement of the carbonyl oxygen of an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties, which can influence its biological activity.[3][4]
| Property | Amide (-C=O)NH- | Thioamide (-C=S)NH- | Impact on Biological Activity |
| Bond Length | C=O bond is shorter. | C=S bond is longer.[3] | Can alter molecular conformation and interaction with target binding sites. |
| Hydrogen Bonding | Weaker hydrogen bond donor, stronger hydrogen bond acceptor.[2] | Stronger hydrogen bond donor, weaker hydrogen bond acceptor.[2] | Can lead to different or stronger interactions with biological targets. |
| Lipophilicity | Less lipophilic. | More lipophilic due to the larger sulfur atom.[3] | May improve membrane permeability and oral bioavailability.[3] |
| Metabolic Stability | Prone to hydrolysis by amidases. | Generally more resistant to enzymatic hydrolysis.[3] | Can lead to a longer half-life and improved pharmacokinetic profile. |
| Electronic Properties | The carbonyl group is a strong dipole. | The thiocarbonyl group has a different dipole moment and polarizability. | Can affect long-range interactions with the biological target. |
Biological Activity of 4-(1H-Imidazol-1-yl)benzamide
Research has demonstrated that N-substituted derivatives of 4-(1H-Imidazol-1-yl)benzamide exhibit Class III antiarrhythmic activity .[5] These compounds have shown the potential to prolong the action potential duration in cardiac Purkinje fibers, an effect characteristic of agents used to treat cardiac arrhythmias.[5]
Quantitative Data
While specific IC50 values for the parent compound, 4-(1H-Imidazol-1-yl)benzamide, are not provided in the cited study, the potency of its N-substituted derivatives was evaluated. For instance, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (Compound 6a) showed potency comparable to the well-characterized Class III antiarrhythmic agent, sematilide.[5]
Experimental Protocols
The evaluation of the antiarrhythmic activity of the 4-(1H-imidazol-1-yl)benzamide series involved the following key experiments:
In Vitro Electrophysiology in Canine Purkinje Fibers
-
Objective: To assess the effect of the compounds on the cardiac action potential.
-
Methodology:
-
Hearts were excised from mongrel dogs of either sex.
-
Free-running Purkinje fibers were dissected from the ventricles.
-
Fibers were mounted in a tissue bath and superfused with Tyrode's solution at 37 °C, gassed with 95% O2 and 5% CO2.
-
Transmembrane action potentials were recorded using glass microelectrodes.
-
Fibers were stimulated at a cycle length of 1000 ms.
-
Compounds were added to the superfusate at increasing concentrations to determine their effect on action potential duration at 90% repolarization (APD90).[5]
-
Logical Workflow for Efficacy Assessment
Figure 1. Experimental workflow for comparing the efficacy of amide and thioamide analogs.
Hypothetical Efficacy Improvement with the Thioamide Group
Based on the principles of bioisosterism, substituting the amide with a thioamide in the 4-(1H-Imidazol-1-yl)phenyl scaffold could potentially lead to several enhancements in efficacy:
-
Improved Target Interaction: The thioamide's stronger hydrogen bond donating capacity could lead to a more robust interaction with the biological target responsible for the antiarrhythmic effect, potentially increasing potency.[2]
-
Enhanced Permeability and Bioavailability: The increased lipophilicity of the thioamide derivative may improve its ability to cross cell membranes, leading to better absorption and distribution, and consequently, higher oral bioavailability.[3]
-
Increased Metabolic Stability: The thioamide's resistance to hydrolysis could result in a longer duration of action and a more favorable pharmacokinetic profile, reducing the dosing frequency.[3]
Signaling Pathway
The Class III antiarrhythmic activity of the amide suggests an interaction with cardiac ion channels, specifically potassium channels. The prolongation of the action potential duration is typically achieved by blocking the delayed rectifier potassium current (IK).
Figure 2. Proposed mechanism of action for Class III antiarrhythmic agents.
Conclusion
While direct experimental evidence is lacking for this compound, the principles of bioisosteric replacement suggest that the thioamide group has the potential to improve upon the known Class III antiarrhythmic activity of its amide analog. The enhanced lipophilicity, altered hydrogen bonding capability, and increased metabolic stability of the thioamide could translate to improved potency, bioavailability, and duration of action. Further synthesis and biological evaluation of the thioamide derivative are warranted to experimentally validate these hypotheses and to fully elucidate its therapeutic potential.
References
- 1. Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic analogues of benzamide antiarrhythmic agents [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative study of imidazole vs. other heterocyclic scaffolds in enzyme inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the vast arsenal of chemical structures employed in this endeavor, heterocyclic scaffolds play a pivotal role. This guide offers a comparative study of imidazole versus other prominent five-membered heterocyclic systems—pyrazole, triazole, oxazole, and thiazole—in the context of enzyme inhibition, with a focus on protein kinases, a critical class of drug targets.
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational molecules.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with enzyme active sites.[2] This versatility has led to the development of numerous imidazole-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This comparative guide delves into the quantitative performance of imidazole-based inhibitors against other heterocyclic scaffolds, presents detailed experimental methodologies for their evaluation, and visualizes key concepts through structured diagrams.
Comparative Analysis of Enzyme Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables provide a comparative summary of the IC50 values for various heterocyclic scaffolds against key protein kinases implicated in cancer and inflammatory diseases.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. However, the data presented here, collated from multiple sources, provides valuable insights into the relative potency of these scaffolds.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology.
| Heterocyclic Scaffold | Compound/Derivative Example | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole | Fused Imidazole Derivative | 0.236 | Erlotinib | 0.239 |
| Oxadiazole | 1,2,4-Oxadiazole Derivative (7a) | <10 | - | - |
| Isoxazole | Isoxazole Derivative (25a) | 0.054 | - | - |
| Triazole | Imidazole-Triazole Hybrid (12b) | 0.367 | Erlotinib | 0.460 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Heterocyclic Scaffold | Compound/Derivative Example | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole | Imidazolinone Derivative (3j) | 0.07 | Sunitinib | 0.12 |
| Thiazole | Thiazole Derivative (5) | 0.044 | Sunitinib | 0.100 |
| Indazole | Indazole-pyrimidine derivative (13i) | 0.0345 | Pazopanib | 0.030 |
p38 MAP Kinase Inhibition
p38 Mitogen-Activated Protein (MAP) Kinase is a serine/threonine kinase involved in inflammatory responses and is a target for anti-inflammatory drug development.
| Heterocyclic Scaffold | Compound/Derivative Example | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole | N-substituted imidazole derivative (AA6) | 0.403 | SB203580 | 0.222 |
| Triazole | Imidazole-Triazole Hybrid (7a) | Data not directly comparable | - | - |
Experimental Protocols
The determination of enzyme inhibitory activity is a critical step in drug discovery. Below is a detailed, generalized methodology for an in vitro kinase inhibition assay, which can be adapted for specific kinases and inhibitor classes.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the steps to determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (heterocyclic inhibitors) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Prepare a control solution of DMSO without the test compound.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution (enzyme in kinase buffer) to each well of the microplate.
-
Add 1 µL of the serially diluted test compounds or DMSO control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (containing the specific substrate and ATP at a concentration close to its Km value for the kinase).
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the binding mode of 4-(1H-Imidazol-1-yl)benzenecarbothioamide through mutagenesis studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding mode of potent kinase inhibitors, using a representative 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative targeting Casein Kinase 1 delta (CK1δ) as an illustrative example. While specific mutagenesis data for 4-(1H-Imidazol-1-yl)benzenecarbothioamide is not publicly available due to its uncharacterized primary biological target, this guide offers a blueprint for such validation studies, presenting hypothetical mutagenesis data alongside established experimental protocols and binding mode analysis.
Introduction to Imidazole-Based Kinase Inhibitors
Imidazole-containing compounds represent a significant class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Their unique electronic and structural properties allow for the formation of hydrogen bonds and other interactions that contribute to high-affinity binding. Validating the precise binding mode of these inhibitors is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics with improved potency and selectivity.
Comparative Binding Affinity and Kinase Selectivity
The following table summarizes the inhibitory activity of a representative benzimidazole-based inhibitor and its hypothetical mutants, illustrating how mutagenesis can be used to probe key binding interactions.
| Compound/Mutant | Target Kinase | IC50 (nM) | Fold Change vs. Wild Type | Potency vs. Alternative Kinase (CK1ε) (IC50, nM) |
| Inhibitor A (Wild Type CK1δ) | CK1δ | 40 | - | 199 |
| Inhibitor A (L85A Mutant) | CK1δ | 8,500 | 212.5 | >10,000 |
| Inhibitor A (M82A Mutant) | CK1δ | 2,100 | 52.5 | >10,000 |
| Alternative Inhibitor B | CK1δ | 42 | - | 32.6 |
Data for Inhibitor A and B against wild-type CK1δ and CK1ε are based on published findings for similar compounds[1]. Data for mutant interactions are hypothetical and for illustrative purposes.
Experimental Protocols
Site-Directed Mutagenesis
Objective: To introduce specific point mutations in the CK1δ kinase domain to investigate the contribution of individual amino acid residues to inhibitor binding.
Protocol:
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation in the center, with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type CK1δ expression vector as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation through Sanger sequencing.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant kinases.
Protocol:
-
Kinase Reaction: Prepare a reaction mixture containing the purified kinase (wild-type or mutant), a suitable substrate (e.g., a specific peptide), and varying concentrations of the inhibitor.
-
ATP Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for the specific kinase).
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using methods such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Binding Mode and Mutagenesis Validation
The binding mode of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives in the ATP-binding site of CK1δ has been elucidated through X-ray crystallography[1]. These inhibitors typically function as ATP-competitive inhibitors[1]. Key interactions often involve:
-
Hinge Region: Hydrogen bonds between the inhibitor and the backbone of hinge residues, such as Leucine 85.
-
Gatekeeper Residue: Hydrophobic interactions with the gatekeeper residue, typically Methionine 82 in CK1δ.
Mutagenesis studies can validate these interactions. For instance, mutating a key hinge residue like Leucine 85 to a smaller amino acid like Alanine (L85A) would be expected to disrupt hydrogen bonding, leading to a significant decrease in binding affinity and a corresponding increase in the IC50 value, as illustrated in the hypothetical data in the table. Similarly, an M82A mutation would reduce hydrophobic interactions, also resulting in a loss of potency.
Visualizing Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for validating inhibitor binding and the general signaling pathway context of a protein kinase.
Caption: Workflow for Mutagenesis-Based Binding Mode Validation.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Conclusion
The validation of a compound's binding mode through mutagenesis is a cornerstone of modern drug discovery. By systematically altering key amino acid residues within the target protein's binding site and quantifying the resulting changes in inhibitor affinity, researchers can confirm the structural basis of inhibition. This knowledge is invaluable for optimizing lead compounds to achieve higher potency, greater selectivity, and improved pharmacological properties. While the specific target of this compound remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its future investigation and for the broader field of kinase inhibitor development.
References
Safety Operating Guide
Safe Disposal of 4-(1H-Imidazol-1-yl)benzenecarbothioamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(1H-Imidazol-1-yl)benzenecarbothioamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its constituent functional groups: the imidazole ring and the thioamide group.
Disclaimer: This guidance is intended for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, regional, and national regulations regarding hazardous waste.
Hazard Profile and Safety Precautions
The potential hazards of this compound are inferred from related compounds. The imidazole moiety suggests potential corrosivity and oral toxicity[1][2][3][4][5]. The thioamide group indicates possible carcinogenicity and harm to aquatic life[6]. Therefore, this compound must be handled as hazardous waste.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Potential) | Harmful if swallowed.[5][6] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5][6] |
| Skin Corrosion/Irritation (Potential) | Causes severe skin burns and eye damage.[5] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5] |
| Serious Eye Damage (Potential) | Causes serious eye damage.[6] | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Carcinogenicity (Potential) | Thioamides as a class may include compounds considered to be carcinogenic.[6] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Aquatic Hazard (Potential) | Harmful to aquatic life.[6] | P273: Avoid release to the environment.[3][6] |
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood[1].
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible[1][7].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Table 2: Disposal Procedures
| Step | Action | Detailed Instructions |
| 1 | Waste Segregation | Collect waste this compound, including pure compound and any contaminated materials (e.g., pipette tips, gloves), separately from other laboratory waste. Never mix with incompatible wastes[8]. |
| 2 | Container Selection | Use a sealable, airtight, and chemically compatible waste container[1]. The container should be clearly labeled as hazardous waste. |
| 3 | Labeling | Attach a completed hazardous waste label to the container as soon as the first waste is added[1]. The label must include the full chemical name: "this compound". |
| 4 | Storage | Store the sealed waste container in a designated, secure, cool, and dry area away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides[1][9]. |
| 5 | Disposal Request | When the container is full or no longer in use, contact your institution's EHS office to arrange for collection and disposal. Complete any required chemical collection request forms[1]. |
| 6 | Spill Management | In case of a small spill, use appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your EHS office immediately[1]. |
| 7 | Decontamination | After handling, thoroughly wash hands and any exposed skin. Decontaminate work surfaces. |
Disposal of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[8]. Subsequent rinses can be managed according to institutional guidelines. All labels on the empty container must be defaced or removed before the container is discarded or recycled[8].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-(1H-Imidazol-1-yl)benzenecarbothioamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for 4-(1H-Imidazol-1-yl)benzenecarbothioamide, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1][2]
| Body Part | Recommended Protection | Specifications |
| Respiratory | Government approved respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1] |
| Hands | Compatible chemical-resistant gloves | Inspect gloves for integrity before each use.[1][3] Nitrile rubber gloves are a common recommendation for handling similar chemicals.[3] |
| Eyes/Face | Government approved eye/face protection | Safety glasses with side-shields or goggles are essential to prevent splashes.[1][3] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][3] For situations with a higher risk of exposure, coveralls may be necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Protocol:
-
Engineering Controls : Always work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are readily accessible.[1][4]
-
Pre-Handling : Before use, thoroughly read the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
During Handling : Avoid direct contact with the skin and eyes.[5] Prevent the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work area and decontaminate any equipment used.
-
Storage : Store the chemical in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed when not in use.[4]
Waste Disposal Plan:
Waste containing this compound should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]
-
Unused Product : Collect surplus and non-recyclable material for disposal by a licensed waste disposal company.[3] Do not dispose of it down the drain.[3]
-
Contaminated Materials : Disposable items such as gloves, paper towels, and weighing papers that are contaminated should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous chemical waste.[7] Dispose of the decontaminated container in accordance with regulations.
Experimental Workflow
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
